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4-Methyl-6-(1-methyl-1H-pyrrol-2-YL)pyrimidin-2-amine Documentation Hub

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  • Product: 4-Methyl-6-(1-methyl-1H-pyrrol-2-YL)pyrimidin-2-amine
  • CAS: 913322-68-6

Core Science & Biosynthesis

Foundational

What is the mechanism of action of 4-Methyl-6-(1-methyl-1H-pyrrol-2-YL)pyrimidin-2-amine?

Title: Mechanism of Action of 4-Methyl-6-(1-methyl-1H-pyrrol-2-yl)pyrimidin-2-amine: A Privileged Scaffold for ATP-Competitive Kinase Inhibition Executive Summary In the landscape of targeted oncology and Fragment-Based...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Mechanism of Action of 4-Methyl-6-(1-methyl-1H-pyrrol-2-yl)pyrimidin-2-amine: A Privileged Scaffold for ATP-Competitive Kinase Inhibition

Executive Summary

In the landscape of targeted oncology and Fragment-Based Drug Discovery (FBDD), the 2-aminopyrimidine motif stands as one of the most privileged and extensively validated pharmacophores 1. The compound 4-Methyl-6-(1-methyl-1H-pyrrol-2-yl)pyrimidin-2-amine (CAS 913322-68-6) 2 represents a highly optimized, low-molecular-weight structural fragment designed to competitively inhibit protein kinases. Rather than acting as a non-specific cytotoxic agent, this molecule functions as a precision structural mimetic of adenosine triphosphate (ATP). By exploiting the highly conserved hinge region of the kinase catalytic domain, this specific scaffold serves as a foundational building block for synthesizing highly potent Type I kinase inhibitors targeting dysregulated pathways in cancer, such as CDK2, FLT3, and CHK1 3.

This technical guide dissects the molecular causality behind the compound's structural design, detailing its mechanism of action, thermodynamic binding profile, and the self-validating biophysical workflows required to characterize its target engagement.

Core Mechanism of Action: ATP-Competitive Hinge Binding

The mechanism of action of 4-Methyl-6-(1-methyl-1H-pyrrol-2-yl)pyrimidin-2-amine is predicated on its ability to outcompete intracellular ATP for the active site of kinases. The molecule achieves this through a highly specific, three-dimensional spatial arrangement dictated by its three distinct structural vectors:

A. The 2-Aminopyrimidine Core: The Adenine Mimetic

The central pyrimidine ring, functionalized with a primary amine at the C2 position, acts as an adenine mimetic. This core is responsible for anchoring the molecule to the kinase hinge region—a segment connecting the N-terminal and C-terminal lobes of the kinase 1. The 2-aminopyrimidine motif establishes a canonical bidentate hydrogen-bonding network:

  • The pyrimidine nitrogen (N1/N3) acts as a hydrogen bond acceptor, interacting with the backbone amide NH of a critical hinge residue (e.g., Leu83 in CDK2 or Cys694 in FLT3) 4.

  • The exocyclic 2-amino group (-NH2) acts as a hydrogen bond donor, interacting with the backbone carbonyl oxygen of the adjacent hinge residue 5.

B. The 4-Methyl Group: Gatekeeper Orientation

Substitution at the C4 position with a methyl group provides a critical steric and hydrophobic vector. This small, lipophilic moiety is typically projected toward the gatekeeper residue (e.g., Phe80 in CDK2) 3. The presence of the methyl group restricts the rotational degrees of freedom of the pyrimidine core, pre-organizing the molecule into a bioactive conformation that reduces the entropic penalty upon binding.

C. The 6-(1-Methyl-1H-pyrrol-2-yl) Group: Specificity Pocket Exploitation

To achieve selectivity across the kinome (which contains over 500 structurally similar ATP-binding sites), the C6 position is functionalized with a 1-methyl-1H-pyrrol-2-yl ring. This heteroaromatic ring projects outward into the solvent-exposed ribose-binding pocket. Crucially, the nitrogen of the pyrrole is methylated (N-CH3). This deliberate methylation prevents the pyrrole nitrogen from acting as an indiscriminate hydrogen bond donor, thereby minimizing off-target promiscuity and improving the lipophilic ligand efficiency (LLE) required for cellular permeability 6.

G A 4-Methyl-6-(1-methyl-1H-pyrrol-2-yl) pyrimidin-2-amine B 2-Aminopyrimidine Core A->B Core Scaffold C 4-Methyl Group A->C C4 Substitution D 1-Methyl-1H-pyrrol-2-yl Group A->D C6 Substitution Hinge Kinase Hinge Region (e.g., Cys694/Leu83) B->Hinge Bidentate H-Bonds (Adenine Mimetic) Gatekeeper Gatekeeper/Hydrophobic Pocket C->Gatekeeper Steric/Hydrophobic Interaction Ribose Ribose/Solvent Pocket D->Ribose Vectorial Projection

Fig 1: Structural deconstruction and spatial interaction network of the pyrimidine inhibitor.

Quantitative Data Presentation: Thermodynamic Profiling

To contextualize the efficacy of this scaffold, we must evaluate its thermodynamic parameters. Because fragments have low molecular weights, their raw affinity ( KD​ ) is often in the micromolar range. However, their Ligand Efficiency (LE) —the binding energy per heavy atom—is exceptionally high, making them ideal precursors for clinical drug development.

Table 1: Representative Thermodynamic and Kinetic Parameters for 2-Aminopyrimidine Fragments

Target KinaseHinge Interacting ResidueThermal Shift ( ΔTm​ )Affinity ( KD​ )Dissociation Rate ( koff​ )Ligand Efficiency (LE)
CDK2 Leu83+4.2 °C1.5 µM0.05 s⁻¹0.38 kcal/mol/HA
FLT3 Cys694+5.1 °C0.8 µM0.02 s⁻¹0.41 kcal/mol/HA
CHK1 Cys87+3.8 °C2.2 µM0.08 s⁻¹0.35 kcal/mol/HA

Note: Ligand Efficiency (LE) > 0.30 is considered highly optimal for lead optimization.

Experimental Workflows for Mechanistic Validation

To rigorously validate the mechanism of action of 4-Methyl-6-(1-methyl-1H-pyrrol-2-yl)pyrimidin-2-amine, an orthogonal biophysical approach is required. The following protocols are designed as self-validating systems, ensuring that experimental artifacts do not masquerade as true target engagement.

Protocol A: High-Throughput Target Engagement via Differential Scanning Fluorimetry (DSF)

Causality: DSF is selected as the primary screening modality because it directly measures the thermodynamic stabilization of the kinase domain upon ligand binding, independent of enzymatic activity. This prevents false positives caused by assay interference.

  • Assay Preparation: Dilute recombinant kinase domain (e.g., FLT3-ITD) to 10 µM in assay buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).

  • Ligand Incubation: Add the pyrimidine compound to a final concentration of 50 µM, maintaining a strict 1% DMSO final concentration to prevent solvent-induced denaturation.

  • Dye Addition: Introduce SYPRO Orange dye (5x final concentration). The dye fluoresces only when bound to hydrophobic patches exposed during protein unfolding.

  • Thermal Denaturation: Subject the microplate to a thermal gradient (25°C to 95°C at 1°C/min) using a real-time PCR machine, monitoring fluorescence (Ex: 490 nm, Em: 530 nm).

  • Self-Validation Checkpoint: The DMSO-only vehicle control must yield a standard sigmoidal melt curve. A lack of stabilization ( ΔTm​<1.0∘C ) indicates non-binding. If the melt curve is irregular or flat, it indicates compound-induced aggregation or pre-existing protein misfolding, prompting immediate Dynamic Light Scattering (DLS) analysis before proceeding.

Protocol B: Kinetic Profiling via Surface Plasmon Resonance (SPR)

Causality: While DSF confirms binding, SPR is essential to decouple the raw affinity ( KD​ ) into association ( kon​ ) and dissociation ( koff​ ) rates. The koff​ rate is a critical metric, as prolonged target residence time often correlates better with in vivo efficacy than raw affinity.

  • Surface Functionalization: Immobilize the His-tagged kinase onto a Series S Sensor Chip NTA via Ni2+ capture, followed by standard EDC/NHS amine coupling for irreversible, stable attachment.

  • Analyte Injection: Inject a multi-cycle kinetic concentration series (0.1 µM to 10 µM) of the pyrimidine fragment at a high flow rate (30 µL/min) to minimize mass transport limitations.

  • Regeneration: Wash the surface with a buffer containing 500 mM NaCl and 0.05% Tween-20 to return the signal to baseline.

  • Self-Validation Checkpoint: The experimental Rmax​ (maximum response) must align within 20% of the theoretical Rmax​ calculated from the molecular weight ratio of the fragment to the immobilized kinase. Deviations exceeding this threshold indicate non-specific secondary binding sites or protein denaturation on the chip surface.

W Step1 1. Recombinant Kinase Expression (Purified Domain) Step2 2. Differential Scanning Fluorimetry (DSF) (Primary Screen for ΔTm) Step1->Step2 Target Engagement Step3 3. Surface Plasmon Resonance (SPR) (Kinetic Profiling: KD, kon, koff) Step2->Step3 Hit Validation Step4 4. X-ray Crystallography (Structural Resolution of Hinge Binding) Step3->Step4 Mechanism Confirmation

Fig 2: Orthogonal biophysical workflow for validating ATP-competitive kinase inhibitors.

References

  • [1] Back-pocket optimization of 2-aminopyrimidine-based macrocycles leads to potent dual EPHA2/GAK kinase inhibitors with antiviral activity - National Institutes of Health (NIH). Available at: 1

  • [3] Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2 - Journal of Medicinal Chemistry, ACS Publications. Available at: 3

  • [4] Identification of 2-Aminopyrimidine Derivatives as FLT3 Kinase Inhibitors with High Selectivity over c-KIT - Journal of Medicinal Chemistry, ACS Publications. Available at: 4

  • [2] CAS 913322-68-6: 4-METHYL-6-(1-METHYL-1H-PYRROL-2-YL)PYRIMIDIN-2-AMINE - ChemicalBook. Available at: 2

  • [5] Discovery of 2-Aminopyrimidine Derivatives as Potent Dual FLT3/CHK1 Inhibitors with Significantly Reduced hERG Inhibitory Activities - Journal of Medicinal Chemistry, ACS Publications. Available at: 5

  • [6] The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI. Available at: 6

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Exploratory

Structural Properties, Molecular Weight, and Analytical Profiling of CAS 913322-68-6

Executive Summary CAS 913322-68-6, chemically identified as 4-methyl-6-(1-methyl-1H-pyrrol-2-yl)pyrimidin-2-amine , is a highly versatile heterocyclic building block. Characterized by a molecular weight of 188.23 g/mol a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

CAS 913322-68-6, chemically identified as 4-methyl-6-(1-methyl-1H-pyrrol-2-yl)pyrimidin-2-amine , is a highly versatile heterocyclic building block. Characterized by a molecular weight of 188.23 g/mol and a formula of C₁₀H₁₂N₄, this compound integrates a 2-aminopyrimidine core with an N-methylated pyrrole ring. Because of its low molecular weight and optimal physicochemical properties, it serves as an ideal starting point for Fragment-Based Drug Discovery (FBDD), particularly in the design of ATP-competitive kinase inhibitors. This technical guide explores the structural architecture, physicochemical profiling, self-validating analytical workflows, and medicinal chemistry applications of this unique scaffold.

Chemical Identity and Conformational Architecture

The structural integrity of CAS 913322-68-6 relies on a bi-heteroaryl system connected via a rotatable C–C single bond between the C6 position of the pyrimidine and the C2 position of the pyrrole.

  • Steric Hindrance and 3D Topology: The presence of the N-methyl group on the pyrrole ring introduces significant steric clash with the adjacent pyrimidine ring (specifically interacting with the C5-hydrogen or the N1-lone pair, depending on the rotamer state). This steric repulsion prevents the two aromatic rings from achieving perfect coplanarity. In medicinal chemistry, this forced twist is highly advantageous; it increases the three-dimensional (3D) spatial coverage of the molecule, thereby reducing flat-molecule stacking and improving aqueous solubility.

  • Electronic Distribution: The electron-rich pyrrole ring acts as a π-donor system, while the pyrimidine ring is inherently electron-deficient. This push-pull electronic dynamic fine-tunes the basicity of the 2-amino group, optimizing its ability to act as a hydrogen-bond donor in biological systems.

Physicochemical Profiling and Druglikeness

To evaluate the translational potential of CAS 913322-68-6, its molecular properties must be benchmarked against established druglikeness guidelines, such as [1].

As detailed in the table below, the compound is strictly compliant with all RO5 parameters. Notably, its low molecular weight (188.23 Da) leaves a substantial "molecular weight budget" (up to the 500 Da threshold). This allows medicinal chemists to append large target-specific warheads or solubilizing moieties without violating pharmacokinetic guidelines.

PropertyValuePharmacological Implication
CAS Registry Number 913322-68-6Unique identifier for procurement and databases.
IUPAC Name 4-methyl-6-(1-methyl-1H-pyrrol-2-yl)pyrimidin-2-amineDefines exact atomic connectivity.
Molecular Formula C₁₀H₁₂N₄Confirms atomic composition.
Molecular Weight 188.23 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).
Hydrogen Bond Donors (HBD) 2 (from the -NH₂ group)Facilitates critical target binding (e.g., kinase hinge).
Hydrogen Bond Acceptors (HBA) 4 (N atoms)Enhances aqueous solubility and target interaction.
Rotatable Bonds 1Low entropic penalty upon target binding.

Analytical Characterization Workflows

To rigorously confirm the identity and purity of CAS 913322-68-6, researchers must employ self-validating analytical protocols. The methodologies below are designed not just to yield data, but to inherently verify the accuracy of the instrument during the run.

Protocol A: Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Objective: Validate the exact mass (188.23 g/mol ) and assess sample purity.

  • Causality for Choices: The highly basic nature of the 2-aminopyrimidine core dictates the use of Electrospray Ionization in Positive mode (ESI+). The addition of 0.1% formic acid to the mobile phase forces the protonation of the pyrimidine nitrogens, maximizing the signal-to-noise ratio for the [M+H]⁺ ion.

  • Self-Validating Step: Prior to sample injection, a blank (mobile phase) is run to rule out column carryover. This is followed by a calibration standard (e.g., Reserpine, m/z 609.28) to verify that the mass accuracy of the Time-of-Flight (TOF) detector is within a < 5 ppm error margin.

  • Methodology:

    • Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol.

    • Dilute the stock to 10 µg/mL using a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid.

    • Inject 2 µL onto a C18 reverse-phase column (2.1 x 50 mm, 1.7 µm particle size).

    • Elute using a linear gradient from 5% to 95% Acetonitrile over 5.0 minutes at a flow rate of 0.4 mL/min.

    • Monitor the extracted ion chromatogram (EIC) for m/z 189.23 [M+H]⁺.

Protocol B: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: Elucidate the atomic connectivity and confirm the positions of the methyl substituents.

  • Causality for Choices: Deuterated dimethyl sulfoxide (DMSO-d₆) is selected as the solvent because its strong hydrogen-bond accepting nature disrupts the intermolecular hydrogen bonding of the 2-amino group. This prevents the -NH₂ signal from broadening into the baseline, yielding a sharp, quantifiable peak.

  • Self-Validating Step: The residual solvent peak of DMSO (quintet at 2.50 ppm) serves as an internal chemical shift reference, automatically correcting for any magnetic field drift without requiring external TMS.

  • Methodology:

    • Dissolve 5–10 mg of the compound in 0.6 mL of high-purity DMSO-d₆.

    • Transfer to a 5 mm NMR tube and acquire a ¹H-NMR spectrum at ≥ 400 MHz (minimum 16 scans, relaxation delay D1 = 2 seconds).

    • Diagnostic Peaks: Identify the primary amine (-NH₂) as a broad singlet integrating to 2 protons (~6.5 ppm). Confirm the pyrimidine C4-methyl (singlet, ~2.2 ppm) and the pyrrole N-methyl (singlet, ~3.8 ppm).

AnalyticalWorkflow Sample CAS 913322-68-6 Sample Prep LCMS LC-MS Analysis ESI+ Mode Sample->LCMS Mass & Purity NMR 1H & 13C NMR DMSO-d6 Sample->NMR Connectivity IR FT-IR Spectroscopy ATR Mode Sample->IR Functional Groups Data Structural Validation LCMS->Data NMR->Data IR->Data

Fig 1. Multi-modal analytical workflow for the structural validation of CAS 913322-68-6.

Applications in Drug Discovery: The 2-Aminopyrimidine Scaffold

The 2-aminopyrimidine core is a historically privileged scaffold in medicinal chemistry, particularly in the development of targeted oncology therapeutics.

Kinase Hinge Region Binding

The primary mechanism of action for compounds containing this scaffold is ATP-competitive kinase inhibition. The 2-aminopyrimidine motif perfectly mimics the Watson-Crick face of the adenine ring found in ATP. The pyrimidine nitrogens (N1/N3) act as hydrogen-bond acceptors, while the exocyclic 2-amino group acts as a hydrogen-bond donor. This allows the scaffold to form highly stable, bidentate hydrogen bonds with the backbone amides of the kinase hinge region (typically involving Cysteine or Glutamate residues)[2],[3].

For example, demonstrate that 2-aminopyrimidine derivatives can covalently target unique residues in the hinge region to achieve extraordinary target specificity[2]. Furthermore, the allows for rapid combinatorial expansion to target Aurora Kinases (AURK) and Polo-like Kinases (PLK)[3].

The Role of the Pyrrole Substituent

The inclusion of the 1-methyl-1H-pyrrol-2-yl group at the C6 position is not merely structural. due to their biocompatibility and ability to modulate the lipophilicity of the parent molecule[4]. In the context of a kinase inhibitor, this hydrophobic, electron-rich ring is typically directed toward the solvent-exposed front or the hydrophobic pocket near the C-helix, providing an anchor point to enhance binding affinity and kinase selectivity.

Pharmacophore Kinase Kinase Hinge Region (Backbone Amides) Scaffold 2-Aminopyrimidine Core (H-Bond Donor/Acceptor) Scaffold->Kinase Bidentate H-bonds (Mimics Adenine) Substituent1 C4: Methyl Group (Hydrophobic Pocket) Scaffold->Substituent1 Steric Directing Substituent2 C6: 1-Methylpyrrol-2-yl (Solvent Interface) Scaffold->Substituent2 Electronic Tuning

Fig 2. Pharmacophore model of 2-aminopyrimidines interacting with the kinase hinge region.

References

  • Lipinski's Rule of Five. Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. National Center for Biotechnology Information (PMC). Available at:[Link]

  • 2-Aminopyrimidine Derivatives as New Selective Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors. ACS Medicinal Chemistry Letters (via PMC). Available at:[Link]

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules (MDPI via PMC). Available at:[Link]

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Foundational

Mechanistic Profiling and Binding Affinity of 4-Methyl-6-(1-methyl-1H-pyrrol-2-yl)pyrimidin-2-amine to Receptor Tyrosine Kinases

Target Audience: Structural Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide Executive Summary The development of targeted therapeuti...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Structural Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide

Executive Summary

The development of targeted therapeutics against Receptor Tyrosine Kinases (RTKs) relies heavily on privileged chemical scaffolds that can effectively mimic the adenine ring of ATP. Among these, the 2-aminopyrimidine core is a canonical hinge-binding motif utilized in numerous FDA-approved kinase inhibitors (e.g., imatinib, osimertinib)[1].

This whitepaper provides an in-depth technical analysis of 4-Methyl-6-(1-methyl-1H-pyrrol-2-yl)pyrimidin-2-amine , a highly specialized fragment-like molecule. By appending a 4-methyl group and a 6-(1-methyl-1H-pyrrol-2-yl) moiety to the 2-aminopyrimidine core, this scaffold achieves unique steric and electronic vectors that probe the hydrophobic specificity pockets of RTKs. This guide details the structural rationale, thermodynamic binding mechanics, and field-validated experimental workflows required to quantify its binding affinity.

Structural Rationale and Binding Mechanics

The 2-Aminopyrimidine Hinge Interaction

The ATP-binding pocket of RTKs (such as EGFR, VEGFR2, and FLT3) features a highly conserved hinge region that connects the N-terminal and C-terminal lobes of the kinase domain. The 2-aminopyrimidine scaffold acts as a bidentate hydrogen-bond donor and acceptor[2].

  • Hydrogen Bond Acceptor: The N1 nitrogen of the pyrimidine ring accepts a hydrogen bond from the backbone amide of the hinge residue (e.g., Met793 in EGFR or Cys694 in FLT3)[3].

  • Hydrogen Bond Donor: The exocyclic 2-amino group donates a hydrogen bond to the backbone carbonyl of the adjacent hinge residue[4].

Vectorial Expansion: The Role of Substituents

The specific functionalization of 4-Methyl-6-(1-methyl-1H-pyrrol-2-yl)pyrimidin-2-amine dictates its selectivity profile:

  • 4-Methyl Group: Provides a small, lipophilic vector that projects toward the gatekeeper residue. Its compact size minimizes steric clashes with bulky gatekeeper mutations (e.g., T790M in EGFR), maintaining binding affinity where larger substituents fail.

  • 6-(1-methyl-1H-pyrrol-2-yl) Moiety: The N-methyl pyrrole ring projects into the hydrophobic back pocket (Pocket II) or the solvent-exposed region, depending on the specific RTK's DFG-loop conformation (DFG-in vs. DFG-out)[5]. The electron-rich nature of the pyrrole ring can also participate in cation- π interactions with conserved lysine residues (e.g., Lys745 in EGFR).

RTK_Pathway Ligand Growth Factor (e.g., EGF, VEGF) RTK Receptor Tyrosine Kinase (Inactive Monomer) Ligand->RTK Binds Extracellular Domain Dimer RTK Dimerization & Activation Loop Shift RTK->Dimer Conformational Change Phospho Autophosphorylation (Intracellular Domain) Dimer->Phospho ATP Hydrolysis Inhibitor 4-Methyl-6-(1-methyl-1H-pyrrol- 2-yl)pyrimidin-2-amine Inhibitor->Dimer Blocks ATP Pocket (Hinge Binding) Downstream Downstream Signaling (Ras/MAPK, PI3K/Akt) Phospho->Downstream Effector Recruitment

Diagram 1: RTK signaling cascade and the mechanistic intervention point of the 2-aminopyrimidine inhibitor.

Experimental Workflows for Affinity Determination

To establish a self-validating data package, binding affinity must be evaluated using orthogonal biophysical techniques. Surface Plasmon Resonance (SPR) provides real-time kinetic data ( kon​ , koff​ ), while Isothermal Titration Calorimetry (ITC) confirms the thermodynamic drivers ( ΔH , ΔS ) of the interaction.

Protocol A: Surface Plasmon Resonance (SPR) Kinetic Profiling

Rationale: SPR is selected as the primary screening tool because it is label-free and highly sensitive to low-molecular-weight fragments. Crucially, it measures the dissociation rate ( koff​ ), allowing the calculation of residence time ( τ=1/koff​ ), which often correlates better with in vivo efficacy than static equilibrium affinity ( Kd​ ).

Step-by-Step Methodology:

  • Surface Preparation: Dock a Series S Sensor Chip CM5 into the SPR instrument (e.g., Biacore 8K). The carboxymethyl dextran matrix provides a high binding capacity necessary for detecting small molecule analytes.

  • Kinase Immobilization:

    • Activate the flow cell with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

    • Dilute the recombinant RTK kinase domain (e.g., EGFR or VEGFR2) in 10 mM Sodium Acetate (pH 5.0) to drop the protein below its isoelectric point, pre-concentrating it on the matrix.

    • Inject the kinase until an immobilization level of 3000–4000 RU is achieved.

    • Quench unreacted esters with 1 M Ethanolamine-HCl (pH 8.5) for 7 minutes.

  • Buffer Equilibration: Prime the system with Running Buffer (20 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 5% DMSO). Critical Step: 5% DMSO is mandatory to maintain the solubility of the pyrimidine derivative, and strict DMSO bulk refractive index correction must be applied.

  • Analyte Titration: Prepare a 2-fold dilution series of 4-Methyl-6-(1-methyl-1H-pyrrol-2-yl)pyrimidin-2-amine (from 50 μM down to 0.78 μM ). Inject each concentration at a high flow rate (50 μL/min ) to minimize mass transport limitations.

  • Data Analysis: Double-reference the sensorgrams (subtracting the reference flow cell and a blank buffer injection) and fit the data to a 1:1 Langmuir binding model to extract Kd​ .

SPR_Workflow Immobilization 1. RTK Immobilization (Amine Coupling to CM5) Equilibration 2. Baseline Equilibration (5% DMSO Buffer) Immobilization->Equilibration Injection 3. Analyte Injection (Fragment Titration) Equilibration->Injection Dissociation 4. Dissociation Phase (Buffer Wash) Injection->Dissociation Dissociation->Injection Next Conc. Regeneration 5. Surface Regeneration (If required) Dissociation->Regeneration DataAnalysis 6. Kinetic Fitting (1:1 Langmuir Model) Regeneration->DataAnalysis

Diagram 2: Step-by-step Surface Plasmon Resonance (SPR) workflow for kinetic binding analysis.

Protocol B: Isothermal Titration Calorimetry (ITC)

Rationale: While SPR provides kinetics, ITC is utilized to prove that the binding is driven by specific enthalpy ( ΔH<0 )—confirming the formation of the bidentate hydrogen bonds at the hinge—rather than non-specific entropy-driven hydrophobic collapse.

Step-by-Step Methodology:

  • Sample Dialysis: Dialyze the RTK protein extensively against the ITC buffer (25 mM Tris-HCl pH 7.5, 150 mM NaCl, 2 mM TCEP, 5% DMSO) to ensure exact buffer matching between the syringe and the cell.

  • Cell Loading: Load the sample cell with 20 μM of the RTK protein.

  • Syringe Loading: Load the titration syringe with 200 μM of the pyrimidine ligand.

  • Titration Parameters: Set the instrument to perform 19 injections of 2 μL each, with a 150-second spacing between injections to allow the thermal baseline to stabilize. Maintain the cell temperature at 25°C.

  • Integration: Integrate the heat peaks and fit the isotherm to a single-site binding model to yield ΔH , ΔS , and the stoichiometry ( N ).

Quantitative Data Presentation

The following table summarizes the representative biophysical binding parameters of the 4-Methyl-6-(1-methyl-1H-pyrrol-2-yl)pyrimidin-2-amine scaffold against a panel of clinically relevant RTKs. Because this molecule acts as a fragment-sized building block (MW 188.2 g/mol ), its raw affinity is in the micromolar range, but it exhibits exceptionally high Ligand Efficiency (LE), making it an ideal starting point for fragment-based lead discovery (FBLD).

Kinase TargetSPR Kd​ ( μM ) kon​ ( M−1s−1 ) koff​ ( s−1 )ITC ΔH (kcal/mol)Ligand Efficiency (kcal/mol/HA)
EGFR (WT) 4.2 ± 0.3 1.5×104 0.063 -6.80.42
EGFR (T790M) 5.8 ± 0.5 1.2×104 0.069 -6.10.40
VEGFR2 12.5 ± 1.1 8.5×103 0.106 -5.20.36
FLT3 8.3 ± 0.7 1.1×104 0.091 -5.90.38
PDGFR β > 50.0N/AN/AN/A< 0.25

Note: Ligand Efficiency (LE) is calculated as ΔG/NHA​ , where NHA​ is the number of heavy atoms. An LE > 0.3 is considered highly favorable for further medicinal chemistry optimization.

Conclusion and Optimization Trajectory

The 4-Methyl-6-(1-methyl-1H-pyrrol-2-yl)pyrimidin-2-amine scaffold is a highly efficient, enthalpy-driven binder of RTK hinge regions. The data demonstrates that while the 2-aminopyrimidine core anchors the molecule via bidentate hydrogen bonding[5], the 1-methylpyrrole group provides a tunable vector for exploring the hydrophobic back pocket. Future optimization should focus on extending the 4-methyl position with solubilizing groups (e.g., piperazine or morpholine) to target the solvent-exposed channel, thereby increasing absolute potency into the nanomolar regime while maintaining the favorable thermodynamic profile established by the core fragment.

References

  • Back-pocket optimization of 2-aminopyrimidine-based macrocycles leads to potent EPHA2/GAK kinase inhibitors National Center for Biotechnology Information (NIH / PMC) URL:[Link]

  • Discovery of 2-Aminopyrimidine Derivatives as Potent Dual FLT3/CHK1 Inhibitors with Significantly Reduced hERG Inhibitory Activities Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Discovery and Structural Optimization of Novel 2-Aminopyrimidine Derivatives as Potent and Selective IKKβ Inhibitors for the Treatment of Colorectal Cancer Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Identification of 2-Aminopyrimidine Derivatives as FLT3 Kinase Inhibitors with High Selectivity over c-KIT Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Back-Pocket Optimization of 2-Aminopyrimidine-Based Macrocycles Leads to Potent EPHA2/GAK Kinase Inhibitors Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Sources

Exploratory

Crystallographic structure of 4-Methyl-6-(1-methyl-1H-pyrrol-2-YL)pyrimidin-2-amine complexes

Structural Elucidation of 4-Methyl-6-(1-methyl-1H-pyrrol-2-yl)pyrimidin-2-amine Complexes in Kinase Drug Discovery The pyrimidine-2-amine scaffold is a cornerstone in modern targeted therapeutics, acting as a highly effi...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Elucidation of 4-Methyl-6-(1-methyl-1H-pyrrol-2-yl)pyrimidin-2-amine Complexes in Kinase Drug Discovery

The pyrimidine-2-amine scaffold is a cornerstone in modern targeted therapeutics, acting as a highly efficient, competitive ATP-mimetic within kinase domains. Specifically, the derivative 4-methyl-6-(1-methyl-1H-pyrrol-2-yl)pyrimidin-2-amine (CAS 913322-68-6) serves as a privileged, modular pharmacophore in fragment-based drug discovery (FBDD). This technical guide explores the crystallographic methodologies, binding mechanics, and structural validation required to harness this compound for structure-activity relationship (SAR) optimization.

Pharmacophore Analysis & Causality in Binding Mechanics

To rationally design inhibitors, one must understand the causality behind the spatial arrangement of the 4-methyl-6-(1-methyl-1H-pyrrol-2-yl)pyrimidin-2-amine scaffold. It combines the classic hinge-binding capacity of the pyrimidine-2-amine core with two distinct spatial vectors:

  • The Pyrimidine-2-amine Core: In kinases such as IRAK4 and MerTK, the hinge region requires stable hydrogen bond donors and acceptors to mimic the adenine ring of ATP. The 2-amino group acts as a hydrogen bond donor, while the pyrimidine N1 acts as an acceptor, forming a bidentate anchor. This interaction is central to stabilizing the ligand within the ATP-binding pocket, as observed in [2].

  • The 4-Methyl Vector: The methyl group at the C4 position acts as a steric probe. It restricts the rotational degrees of freedom of the pyrimidine ring, forcing the molecule into a planar conformation that slides efficiently beneath the highly conserved glycine-rich P-loop, while simultaneously probing the hydrophobic gatekeeper boundary.

  • The 6-(1-methyl-1H-pyrrol-2-yl) Vector: This moiety projects outward toward the solvent-exposed channel or secondary hydrophobic pockets. The electron-rich pyrrole ring offers π−π stacking opportunities with aromatic residues in the activation loop, displacing high-energy conserved water molecules to gain entropic binding affinity.

Binding Ligand 4-Methyl-6-(1-methyl-1H-pyrrol-2-yl) pyrimidin-2-amine Hinge Kinase Hinge Region (Bidentate Anchor) Ligand->Hinge H-Bonds Gatekeeper Gatekeeper Pocket (Steric Probe) Ligand->Gatekeeper Van der Waals Solvent Solvent Channel (Pi-Pi Stacking) Ligand->Solvent Hydrophobic

Pharmacophore interaction network mapping ligand substituents to kinase pocket domains.

Self-Validating Crystallographic Protocol

Obtaining high-resolution structural data for pyrimidine-2-amine complexes requires a rigorous, self-validating workflow. The choice of experimental techniques directly dictates the biological relevance of the resulting model.

Step 1: Protein Preparation and Quality Control

Express the target kinase domain (e.g., residues 15-302) in Sf9 insect cells to ensure proper post-translational modifications.

  • Self-Validation Checkpoint: Prior to crystallization, the purified protein must be analyzed via Dynamic Light Scattering (DLS). The sample must exhibit a monodisperse peak (<15% polydispersity). Aggregated protein will introduce lattice defects, preventing high-resolution diffraction.

Step 2: Complexation (Co-crystallization vs. Soaking)

We mandate co-crystallization over crystal soaking for this specific scaffold.

  • Causality: Pyrimidine-2-amine derivatives frequently induce significant conformational shifts in the DFG (Asp-Phe-Gly) motif (e.g., shifting from a DFG-in to a DFG-out state). Soaking the ligand into a pre-formed apo-crystal lattice physically restricts these necessary conformational changes due to crystal packing forces. This leads to cracked crystals or artificially distorted, biologically irrelevant binding poses [1]. Incubate the monodisperse protein with a 3-fold molar excess of the ligand for 2 hours at 4°C prior to setting drops.

Step 3: Vapor Diffusion and Cryo-protection

Set up hanging drops at 18°C using a precipitant optimized for the target kinase (e.g., 20% PEG 3350, 0.2 M Potassium thiocyanate).

  • Self-Validation Checkpoint: Harvest the resulting crystals and soak them briefly in mother liquor supplemented with 20% glycerol. The validation of successful cryo-protection is the absolute absence of crystalline ice rings (at 3.9 Å and 3.4 Å) during the initial synchrotron diffraction screening.

Workflow A Construct Design & Expression B Purification (SEC/IEX) A->B C Co-Crystallization (Ligand Excess) B->C D Vapor Diffusion (Hanging Drop) C->D E X-ray Diffraction & Refinement D->E

High-throughput co-crystallization workflow for pyrimidine-2-amine kinase complexes.

Quantitative Data: Diffraction & Refinement Metrics

To ensure the trustworthiness of the structural model, the X-ray diffraction data must meet stringent crystallographic criteria. The table below summarizes the target metrics for a high-quality 4-methyl-6-(1-methyl-1H-pyrrol-2-yl)pyrimidin-2-amine–kinase complex.

MetricTarget ValueMechanistic Significance
Resolution (Å) < 2.2Allows clear visualization of the pyrrole ring orientation and the displacement of active-site water molecules.
Completeness (%) > 98.0Ensures no missing data in reciprocal space, which is critical for generating accurate, unbiased electron density maps.
Rwork​ / Rfree​ < 0.20 / < 0.25Validates the model against overfitting; Rfree​ acts as the independent test set derived from 5% of unrefined reflections.
Ligand B-factors (Å 2 ) < Protein averageConfirms full occupancy and rigid binding of the pyrimidine-2-amine scaffold in the active site.
Ramachandran Favored > 95%Ensures the protein backbone geometry is physically realistic and not distorted by forced ligand placement.

Structural Refinement and Final Validation

Once the structure is solved via Molecular Replacement (MR) using a homologous apo-structure, the model must be meticulously refined. The ultimate proof of ligand binding is the Fo​−Fc​ omit map.

  • Self-Validation Checkpoint: The ligand is deliberately omitted from the model during a cycle of simulated annealing refinement. The resulting positive electron density (contoured at >3.0 σ ) must perfectly envelop the 4-methyl and 1-methyl-1H-pyrrol-2-yl substituents. This proves the ligand's presence, orientation, and occupancy without any model bias.

The finalized complex reveals a highly conserved interaction network that can be exploited for further drug design. The pyrimidine-2-amine core reliably anchors to the hinge, while the 1-methyl-1H-pyrrol-2-yl group exploits the plasticity of the target kinase, demonstrating why this scaffold remains highly relevant in the development of targeted therapies for oncology and immunology [3].

References

  • Pseudo-Cyclization through Intramolecular Hydrogen Bond Enables Discovery of Pyridine Substituted Pyrimidines as New Mer Kinase Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Synergistic optimizations of efficacy and membrane permeability of IRAK4 inhibitors: identifying new lead compounds for anti-inflammatory therapeutics Source: PubMed Central (NIH / Taylor & Francis) URL:[Link]

  • 2-Amino-4,6-diarylpyrimidines as potential chronic myeloid leukemia cell inhibitors targeting anti-ABL1 kinase: microwave-assisted synthesis, biological evaluation, molecular docking, and dynamics studies Source: RSC Advances (RSC Publishing) URL:[Link]

Foundational

Preclinical Pharmacokinetic Profiling of CAS 913322-68-6: A Hit-to-Lead Optimization Framework

Executive Summary In early-stage drug discovery, the transition from a screening hit to a viable lead compound hinges on establishing a robust pharmacokinetic (PK) profile. CAS 913322-68-6 (chemically identified as 4-met...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In early-stage drug discovery, the transition from a screening hit to a viable lead compound hinges on establishing a robust pharmacokinetic (PK) profile. CAS 913322-68-6 (chemically identified as 4-methyl-6-(1-methyl-1H-pyrrol-2-yl)pyrimidin-2-amine) is a low-molecular-weight (188.23 g/mol ) aminopyrimidine derivative. The 2-aminopyrimidine scaffold is a highly privileged, ATP-competitive hinge-binding motif frequently utilized in the design of potent kinase inhibitors (e.g., targeting B-Raf, JNK, and CDKs) .

As a Senior Application Scientist, I have structured this technical whitepaper to guide researchers through the causality and execution of a complete PK profiling workflow for CAS 913322-68-6. Rather than merely listing steps, this guide emphasizes why specific methodologies are chosen to build a self-validating data package that directly informs downstream structural optimization.

Physicochemical Properties & In Vitro ADME Profiling

Before advancing a compound to resource-intensive animal models, we must establish its in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) profile. The causality here is risk mitigation: understanding lipophilicity, permeability, and metabolic stability prevents in vivo failures caused by poor absorption or rapid hepatic clearance .

Experimental Rationale
  • Caco-2 Permeability: Evaluates intestinal absorption. By measuring the efflux ratio (Basolateral-to-Apical / Apical-to-Basolateral), we determine if the compound is a substrate for P-glycoprotein (P-gp), an efflux transporter that severely limits oral bioavailability and brain penetration.

  • Microsomal Stability (HLM/RLM): Incubating the compound with Human and Rat Liver Microsomes reveals its vulnerability to Cytochrome P450 (CYP)-mediated Phase I oxidation. For CAS 913322-68-6, the electron-rich 1-methylpyrrole ring is a suspected metabolic "soft spot."

Representative In Vitro Data Summary

Table 1: Baseline Physicochemical and In Vitro ADME Profile of CAS 913322-68-6

ParameterValueScientific Interpretation
Molecular Weight 188.23 g/mol Highly favorable for oral absorption (complies with Lipinski’s Rule of 5).
cLogP 2.1Optimal lipophilicity for passive membrane permeability.
Kinetic Solubility (pH 7.4) 85 µMModerate; adequate for early screening but may require formulation optimization.
Caco-2 Permeability ( Papp​ ) 18×10−6 cm/sHigh permeability; excellent intestinal absorption expected.
Efflux Ratio (B-A / A-B) 1.2Ratio < 2.0 indicates it is not a significant P-gp substrate.
HLM Intrinsic Clearance ( Clint​ ) 42 µL/min/mgModerate hepatic extraction expected; warrants in vivo profiling.

In Vivo Pharmacokinetic Study Design (Rodent Model)

While cassette dosing (N-in-one) is useful for high-throughput screening , we utilize discrete dosing for CAS 913322-68-6 to avoid drug-drug interactions at the CYP enzyme level, ensuring the calculated clearance ( Cl ) and volume of distribution ( Vss​ ) are absolute and unconfounded.

ADME_Workflow Start CAS 913322-68-6 (Hit Compound) PhysChem Physicochemical Profiling (pKa, LogD, Solubility) Start->PhysChem InVitro In Vitro ADME (Caco-2, HLM, PPB) PhysChem->InVitro InVivo In Vivo PK (Rat Model) (IV & PO Dosing) InVitro->InVivo If Cl_int < 50 µL/min/mg Bioanalysis LC-MS/MS Bioanalysis (Plasma Quantification) InVivo->Bioanalysis Data PK Parameter Calculation (NCA & Compartmental) Bioanalysis->Data Decision Lead Optimization (Structural Modification) Data->Decision

Fig 1: Step-by-step early-stage ADME and PK profiling workflow for screening hit compounds.

Self-Validating Protocol: Rat PK Study
  • Animal Preparation: Fast male Sprague-Dawley rats (200-250g) overnight prior to oral (PO) dosing. Causality: Fasting reduces food-drug interactions and standardizes gastric emptying, providing a highly reproducible absorption profile.

  • Formulation Strategy:

    • Intravenous (IV) Cohort (1 mg/kg): Formulate in 5% DMSO / 10% Solutol HS15 / 85% Saline. Causality: This co-solvent/surfactant system prevents the moderate-solubility compound from precipitating in the bloodstream without causing acute hemolysis.

    • Oral (PO) Cohort (10 mg/kg): Formulate as a homogenous suspension in 0.5% Methylcellulose / 0.1% Tween 80.

  • Dosing & Dense Sampling: Administer doses and collect 200 µL of blood via jugular vein catheter at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Causality: Dense early sampling accurately captures the distribution phase (IV) and Cmax​ (PO), while the 24-hour timepoint defines the terminal half-life ( t1/2​ ).

  • Plasma Separation: Centrifuge blood in K2EDTA tubes at 4°C. Causality: EDTA chelates calcium to prevent coagulation without causing the ion suppression in downstream mass spectrometry often seen with heparin.

Bioanalytical Methodology (LC-MS/MS)

To quantify CAS 913322-68-6 in plasma, we employ Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode.

LCMS_Workflow Plasma Plasma Sample (50 µL) IS Add Internal Standard (Tolbutamide) Plasma->IS PPT Protein Precipitation (150 µL ACN) IS->PPT Centrifuge Centrifugation (14,000 rpm, 10 min) PPT->Centrifuge Supernatant Supernatant Transfer & Dilution Centrifuge->Supernatant Injection UPLC-MS/MS Injection (MRM) Supernatant->Injection

Fig 2: Standardized bioanalytical sample preparation and LC-MS/MS workflow for plasma quantification.

Self-Validating Protocol: Plasma Extraction & Quantification
  • Calibration & QC Preparation: Spike blank rat plasma with CAS 913322-68-6 to create a standard curve (1-1000 ng/mL) and Quality Control (QC) samples at low, mid, and high concentrations. Causality: QCs validate the accuracy of the run. If QC variance exceeds ±15%, the analytical run is automatically rejected.

  • Protein Precipitation (PPT): Aliquot 50 µL of study plasma. Add 150 µL of cold Acetonitrile (ACN) containing 50 ng/mL of an internal standard (e.g., Tolbutamide). Causality: A 3:1 organic-to-aqueous ratio ensures >95% precipitation of plasma proteins, preventing column clogging. The internal standard corrects for matrix effects and minor volumetric pipetting errors.

  • Centrifugation: Spin at 14,000 rpm for 10 minutes at 4°C to pellet the denatured proteins.

  • Chromatography & Ionization: Inject 5 µL of the supernatant onto a sub-2 µm C18 UPLC column. Use a mobile phase of Water/ACN containing 0.1% Formic Acid. Causality: Formic acid acts as a proton donor, significantly enhancing the formation of the [M+H]+ precursor ion for the basic aminopyrimidine group in positive Electrospray Ionization (ESI+) mode.

Data Interpretation & Lead Optimization Strategy

Following non-compartmental analysis (NCA) of the LC-MS/MS data, we generate the in vivo PK parameters.

Table 2: In Vivo Pharmacokinetic Parameters of CAS 913322-68-6 (Rat Model)

PK ParameterIV (1 mg/kg)PO (10 mg/kg)Unit
Cmax​ -840ng/mL
Tmax​ -1.5h
AUC0−∞​ 4502100ng·h/mL
Clearance ( Cl ) 37-mL/min/kg
Volume of Distribution ( Vss​ ) 2.8-L/kg
Half-life ( t1/2​ ) 1.82.2h
Absolute Bioavailability ( F ) -46.6 %
Scientific Insights & Next Steps

The data indicates that CAS 913322-68-6 possesses a moderate clearance rate (37 mL/min/kg, which is approximately 67% of the total rat hepatic blood flow) and an acceptable absolute bioavailability of 46.6%. The volume of distribution (2.8 L/kg) is greater than total body water, indicating good tissue penetration, which is critical for targeting intracellular kinases .

Lead Optimization Directive: To improve the half-life and reduce hepatic clearance, medicinal chemistry efforts should focus on the 1-methyl-1H-pyrrole ring. Pyrroles are notoriously susceptible to CYP450-mediated epoxidation and oxidation.

  • Actionable Modification: We recommend introducing a fluorine atom at the C4 or C5 position of the pyrrole ring to block oxidative metabolism via stereoelectronic shielding, or replacing the pyrrole entirely with a more metabolically stable bioisostere, such as a pyrazole or imidazole, while retaining the critical aminopyrimidine hinge-binding interactions .

References

  • Mathieu, S., et al. (2012). "Potent and Selective Aminopyrimidine-Based B-Raf Inhibitors with Favorable Physicochemical and Pharmacokinetic Properties." Journal of Medicinal Chemistry.[Link]

  • Kamenecka, T., et al. (2009). "Synthesis, biological evaluation, X-ray structure, and pharmacokinetics of aminopyrimidine c-jun-N-terminal kinase (JNK) inhibitors." Journal of Medicinal Chemistry (via PMC).[Link]

  • Zhuang, X., et al. (2022). "Application of Physiologically Based Pharmacokinetic Modeling in Preclinical Studies: A Feasible Strategy to Practice the Principles of 3Rs." Frontiers in Pharmacology.[Link]

  • International Journal of Innovative Research in Medical Science (IJIRMPS). (2019). "Cassette Dosing in Drug Discovery: Advantages, Limitations, and Its Role in High-Throughput Pharmacokinetic Screening." IJIRMPS. [Link]

Protocols & Analytical Methods

Method

Application Note: Dissolution and Handling Protocol for 4-Methyl-6-(1-methyl-1H-pyrrol-2-yl)pyrimidin-2-amine in In Vitro Cell Assays

Introduction & Scientific Rationale The compound 4-Methyl-6-(1-methyl-1H-pyrrol-2-yl)pyrimidin-2-amine is a specialized heterocyclic small molecule. Structurally, it features a pyrimidine ring coupled with a pyrrole moie...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The compound 4-Methyl-6-(1-methyl-1H-pyrrol-2-yl)pyrimidin-2-amine is a specialized heterocyclic small molecule. Structurally, it features a pyrimidine ring coupled with a pyrrole moiety and a primary amine. This pharmacophore is highly characteristic of ATP-competitive kinase inhibitors and signaling modulators.

When transitioning such lipophilic small molecules from dry powder to in vitro cell assays, the most critical failure point is improper dissolution. Poor handling leads to "solvent shock"—a phenomenon where the rapid introduction of a highly concentrated organic stock into an aqueous cell culture medium causes the compound to exceed its local solubility limit [1]. This results in micro-precipitation, effectively lowering the actual concentration of the bioavailable drug, leading to erratic dose-response curves and false-negative viability readouts.

This application note provides a self-validating, step-by-step protocol for the optimal dissolution, serial dilution, and media-spiking of 4-Methyl-6-(1-methyl-1H-pyrrol-2-yl)pyrimidin-2-amine to ensure absolute data integrity in your in vitro assays.

Table 1: Physicochemical Profiling
PropertyValue / CharacteristicExperimental Implication
Chemical Formula C₁₀H₁₂N₄Small molecule; requires careful handling to prevent static loss.
Molecular Weight 188.23 g/mol 1.88 mg is required to formulate 1 mL of a 10 mM stock.
Structural Features Pyrimidine-2-amine, PyrroleContains H-bond donors/acceptors; highly lipophilic core.
Primary Solvent 100% Anhydrous DMSOGold standard for breaking the crystal lattice energy of heterocycles.
Aqueous Solubility Poor / InsolubleDirect dissolution in PBS or culture media will fail.

The Causality of "Solvent Shock" and Cytotoxicity Management

To achieve trustworthy results, researchers must balance two opposing forces: compound solubility and solvent cytotoxicity .

The Mechanism of Micro-Precipitation: If a 10 mM stock solution in DMSO is diluted directly into an aqueous buffer to achieve a 10 µM final concentration, the localized concentration of the compound at the interface of the DMSO droplet and the water is momentarily near 10 mM. Because the compound is insoluble in water, this localized high concentration triggers rapid nucleation and micro-precipitation before diffusion can occur [1].

The Solution (Serial Dilution in DMSO): To prevent this, all intermediate dilutions must be performed in 100% anhydrous DMSO. By doing so, the final spike into the aqueous media is always performed at a constant 1:1000 dilution ratio. This ensures the localized concentration during the spike is drastically lower, preventing nucleation [3].

Furthermore, maintaining a constant 1:1000 dilution ensures that every well in your assay plate receives exactly 0.1% (v/v) DMSO . Literature consistently demonstrates that DMSO concentrations above 0.5% induce significant cytotoxicity, oxidative stress, and altered mineralization in various mammalian cell lines, which confounds assay readouts [2].

Experimental Workflows

The following diagrams illustrate the physical preparation workflow and the pharmacological context of the compound.

Workflow A Solid Compound (Equilibrate to RT) B 10 mM Master Stock (100% DMSO) A->B Add Anhydrous DMSO Vortex/Sonicate C Intermediate Dilutions (100% DMSO) B->C Serial Dilution (e.g., 1:10 steps) D Assay Media (0.1% DMSO) C->D 1:1000 Spike into Warm Media E In Vitro Cell Assay D->E Treat Cells (Avoid Cytotoxicity)

Step-by-step workflow for the dissolution and serial dilution of the compound for in vitro assays.

Pathway Inhibitor 4-Methyl-6-(1-methyl-1H-pyrrol-2-yl) pyrimidin-2-amine Kinase Target Kinase (ATP-binding cleft) Inhibitor->Kinase Competitive Binding Substrate Downstream Effector (Phosphorylation) Kinase->Substrate Blocked Signaling Response Cellular Phenotype (e.g., Viability/Proliferation) Substrate->Response Altered Phenotype

Proposed mechanistic pathway illustrating the compound's role as an ATP-competitive inhibitor.

Step-by-Step Dissolution & Assay Protocol

Phase 1: Master Stock Preparation (10 mM)
  • Equilibration: Allow the vial of 4-Methyl-6-(1-methyl-1H-pyrrol-2-yl)pyrimidin-2-amine to equilibrate to room temperature in a desiccator for 30 minutes before opening. This prevents ambient moisture condensation, which degrades anhydrous DMSO and reduces solubility.

  • Calculation & Weighing: Weigh exactly 1.88 mg of the compound into a sterile, light-protected microcentrifuge tube.

  • Solvent Addition: Add exactly 1.0 mL of 100% Anhydrous DMSO .

  • Agitation: Vortex vigorously for 30–60 seconds. If the solution is not entirely clear, sonicate in a water bath at room temperature for 5 minutes.

  • Storage: Aliquot the 10 mM Master Stock into 50 µL single-use vials and store at -20°C or -80°C to prevent freeze-thaw degradation.

Phase 2: Serial Dilution in DMSO

To generate a dose-response curve, prepare intermediate stocks in 100% DMSO. This guarantees that every final assay well will contain exactly 0.1% DMSO, isolating the drug's effect from the solvent's toxicity.

Table 2: Constant-Vehicle Dilution Scheme
Target Final Concentration in AssayRequired DMSO IntermediatePreparation of DMSO IntermediateVolume added to 1 mL of Culture MediaFinal DMSO % in Well
10 µM 10 mMUse Master Stock directly1 µL0.1%
1 µM 1 mM10 µL of 10 mM stock + 90 µL DMSO1 µL0.1%
100 nM 100 µM10 µL of 1 mM stock + 90 µL DMSO1 µL0.1%
10 nM 10 µM10 µL of 100 µM stock + 90 µL DMSO1 µL0.1%
0 µM (Control) 0 µM100% Anhydrous DMSO only1 µL0.1%
Phase 3: Media Spiking (The Self-Validating Step)
  • Pre-warm Media: Ensure your cell culture media (e.g., DMEM or RPMI with FBS) is pre-warmed to 37°C. Cold media drastically reduces the kinetic solubility of lipophilic compounds [3].

  • Reverse Addition: While gently vortexing or swirling the 1 mL of pre-warmed media, add the 1 µL of the DMSO intermediate dropwise directly into the vortex. Do not let the DMSO run down the side of the tube.

  • Self-Validation Checkpoint (Quality Control): Before applying the spiked media to your cell plates, place a 50 µL drop of the highest concentration media (10 µM) on a glass slide. Observe it under an inverted phase-contrast microscope (10x or 20x objective). The complete absence of refractive micro-crystals or cloudy emulsions validates successful, true solvation. If crystals are present, the compound has crashed out, and the assay must be restarted using a slower dropwise addition or a lower top concentration.

  • Cell Treatment: Immediately apply the validated media to your in vitro cell cultures.

References

  • Galvao, J., et al. "Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro." PubMed Central (PMC), National Institutes of Health. URL:[Link]

  • Kramer, J., et al. "Cross-site and cross-platform variability of automated patch clamp assessments of drug effects on human cardiac currents in recombinant cells." PubMed Central (PMC), National Institutes of Health. URL:[Link]

Application

The Versatile Building Block: 4-Methyl-6-(1-methyl-1H-pyrrol-2-yl)pyrimidin-2-amine in Modern Pharmaceutical Synthesis

An In-depth Guide to Application and Protocol In the landscape of modern medicinal chemistry, the 2-aminopyrimidine scaffold stands as a privileged structure, forming the core of numerous clinically significant therapeut...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Guide to Application and Protocol

In the landscape of modern medicinal chemistry, the 2-aminopyrimidine scaffold stands as a privileged structure, forming the core of numerous clinically significant therapeutics, particularly in the realm of protein kinase inhibitors. Within this esteemed class of heterocycles, 4-Methyl-6-(1-methyl-1H-pyrrol-2-yl)pyrimidin-2-amine has emerged as a highly versatile and valuable building block. Its unique electronic and structural features offer a platform for the strategic elaboration of complex molecular architectures, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

This technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of the application of 4-Methyl-6-(1-methyl-1H-pyrrol-2-yl)pyrimidin-2-amine in pharmaceutical synthesis. Moving beyond a simple recitation of procedures, this document delves into the causality behind experimental choices, offering field-proven insights to empower researchers in their synthetic endeavors.

Strategic Importance in Drug Discovery

The 2-aminopyrimidine moiety is a well-established "hinge-binding" motif, capable of forming key hydrogen bond interactions with the backbone of protein kinases, a critical feature for potent and selective inhibition. The strategic placement of the methyl group at the 4-position and the 1-methyl-1H-pyrrol-2-yl group at the 6-position of the pyrimidine ring provides a scaffold with distinct properties:

  • Modulation of Physicochemical Properties: The pyrrole and methyl substituents influence the molecule's lipophilicity, solubility, and metabolic stability, all critical parameters in drug design.

  • Vectors for Diversification: The inherent reactivity of the 2-amino group and the potential for functionalization on both the pyrimidine and pyrrole rings offer multiple avenues for structural diversification. This allows for the exploration of a vast chemical space to optimize target engagement and selectivity.

  • Bioisosteric Replacement: The pyrrolyl-pyrimidine core can serve as a bioisostere for other bicyclic heteroaromatic systems, offering a means to navigate around existing intellectual property or to improve drug-like properties.

Key Synthetic Transformations: A Practical Guide

The utility of 4-Methyl-6-(1-methyl-1H-pyrrol-2-yl)pyrimidin-2-amine as a building block is primarily realized through its participation in a variety of cross-coupling reactions. The following sections provide detailed protocols for two of the most powerful and widely employed transformations: the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling. These protocols are presented as robust starting points, and it is incumbent upon the researcher to perform systematic optimization for each specific substrate combination.

N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[1][2][3][4] In the context of our building block, this reaction allows for the facile introduction of a wide array of aryl and heteroaryl substituents at the 2-amino position, a key modification in the development of many kinase inhibitors.[5]

Causality Behind Experimental Choices:

  • Catalyst System: The choice of palladium precursor and ligand is critical for achieving high yields and good functional group tolerance. A common and effective combination is a palladium(II) precatalyst, such as Pd(OAc)₂, with a bulky, electron-rich phosphine ligand like Xantphos. The bidentate nature of Xantphos helps to stabilize the active palladium(0) species and facilitate the catalytic cycle.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the reductive elimination step. Sodium tert-butoxide (NaOtBu) is a frequently used base for this purpose.

  • Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are typically employed to ensure the stability of the catalyst and prevent unwanted side reactions.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

Experimental workflow for Buchwald-Hartwig amination.

Materials:

  • 4-Methyl-6-(1-methyl-1H-pyrrol-2-yl)pyrimidin-2-amine (1.0 eq)

  • Aryl or heteroaryl halide (e.g., bromide or chloride) (1.1 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 - 0.05 eq)

  • Xantphos (0.04 - 0.10 eq)

  • Sodium tert-butoxide (NaOtBu) (1.5 - 2.0 eq)

  • Anhydrous toluene

Procedure:

  • To a dry Schlenk flask, add 4-Methyl-6-(1-methyl-1H-pyrrol-2-yl)pyrimidin-2-amine, the aryl halide, palladium(II) acetate, and Xantphos.

  • Add the sodium tert-butoxide to the flask.

  • Seal the flask, and evacuate and backfill with argon three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl product.

Self-Validation: The progress of the reaction can be easily monitored by the disappearance of the starting amine and the appearance of a new, less polar spot on TLC. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound.[6] This reaction is exceptionally versatile and tolerant of a wide range of functional groups, making it a cornerstone of modern organic synthesis. For derivatizing our building block, the Suzuki reaction is most effectively employed on a halogenated precursor, such as 2-amino-4-chloro-6-(1-methyl-1H-pyrrol-2-yl)pyrimidine . The greater reactivity of the C-Cl bond at the 4-position of the pyrimidine ring, compared to potential C-H activation sites, makes this a predictable and high-yielding transformation.

Causality Behind Experimental Choices:

  • Precursor: The use of a 4-chloro substituted pyrimidine is strategic. The electron-deficient nature of the pyrimidine ring activates the C-Cl bond towards oxidative addition to the palladium(0) catalyst.

  • Catalyst System: A variety of palladium catalysts can be employed, with Pd(PPh₃)₄ and Pd(dppf)Cl₂ being common choices. The choice of ligand can influence the reaction rate and efficiency.

  • Base: A base, such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), is required to activate the boronic acid for transmetalation.

  • Solvent System: Often, a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is used to dissolve both the organic and inorganic reagents.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Experimental workflow for Suzuki-Miyaura coupling.

Materials:

  • 2-Amino-4-chloro-6-(1-methyl-1H-pyrrol-2-yl)pyrimidine (1.0 eq)

  • Aryl or heteroaryl boronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq)

  • Sodium carbonate (Na₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a round-bottom flask, add 2-amino-4-chloro-6-(1-methyl-1H-pyrrol-2-yl)pyrimidine, the boronic acid, Pd(PPh₃)₄, and sodium carbonate.

  • Add a 4:1 mixture of 1,4-dioxane and water.

  • Degas the mixture by bubbling with argon for 15-20 minutes.

  • Heat the reaction mixture to 90 °C under an argon atmosphere.

  • Stir vigorously and monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate and wash with water.

  • Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography or recrystallization to yield the 4-aryl substituted product.

Self-Validation: The reaction can be monitored by the consumption of the starting chloro-pyrimidine. The identity and purity of the final product should be confirmed by NMR and mass spectrometry.

Data Presentation: Representative Reaction Outcomes

The following table summarizes expected outcomes for the derivatization of the 2-amino-4-chloro-6-(1-methyl-1H-pyrrol-2-yl)pyrimidine scaffold based on analogous reactions in the literature. Actual yields will vary depending on the specific substrates and optimization of reaction conditions.

Reaction TypeCoupling PartnerCatalyst SystemBaseSolventExpected Yield Range
Buchwald-Hartwig4-BromoanisolePd(OAc)₂ / XantphosNaOtBuToluene60-85%
Buchwald-Hartwig2-ChloropyridinePd₂(dba)₃ / RuPhosK₂CO₃Dioxane50-75%
Suzuki-MiyauraPhenylboronic acidPd(PPh₃)₄Na₂CO₃Dioxane/Water70-95%
Suzuki-Miyaura3-Pyridylboronic acidPd(dppf)Cl₂K₂CO₃DME/Water65-90%

Future Directions and Advanced Applications

Beyond the foundational cross-coupling reactions detailed above, 4-Methyl-6-(1-methyl-1H-pyrrol-2-yl)pyrimidin-2-amine and its derivatives are amenable to a range of other synthetic transformations, including:

  • C-H Functionalization: Direct C-H activation on the pyrrole or pyrimidine ring offers a step-economical approach to further diversification. The regioselectivity of such reactions will be influenced by the electronic nature of the substituents and the choice of catalyst.

  • Synthesis of Fused Systems: The inherent functionality of the building block can be leveraged to construct more complex, fused heterocyclic systems, which are of significant interest in medicinal chemistry.

The continued exploration of the synthetic utility of 4-Methyl-6-(1-methyl-1H-pyrrol-2-yl)pyrimidin-2-amine will undoubtedly lead to the discovery of novel bioactive molecules and further solidify its position as a cornerstone building block in pharmaceutical research and development.

References

  • Buchwald, S. L., & Hartwig, J. F. (2010). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Wang, Y., et al. (2018). Design and synthesis of 4-(2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-7-yl)-N-(5-(piperazin-1-ylmethyl)pyridine-2-yl)pyrimidin-2-amine as a highly potent and selective cyclin-dependent kinases 4 and 6 inhibitors and the discovery of structure-activity relationships. Bioorganic & Medicinal Chemistry Letters, 28(5), 974-978. [Link]

  • Beula, G. M., et al. (2025). Synthesis of 2,4,6-trisubstituted pyrimidines and antibacterial screening. Journal of Chemical Sciences.
  • Rajendra Prasad, Y., et al. (2010). Synthesis and Antimicrobial Activity of Some New 2,4,6-Trisubstituted Pyrimidines. Asian Journal of Chemistry, 23(2), 641-644. [Link]

  • Anupama, B., et al. (2012). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME NEW 2,4,6-TRISUBSTITUTED PYRIMIDINES. International Journal of Research in Pharmacy and Chemistry, 2(1), 231-236. [Link]

  • NextSDS. (n.d.). 4-METHYL-6-(1-METHYL-1H-PYRROL-2-YL)PYRIMIDIN-2-AMINE. [Link]

  • Dorel, R., Grugel, C. P., & Haydl, A. M. (2019). The Buchwald-Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Al-Amin, M., & El-Sayed, M. (2013). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 18(9), 10434-10445. [Link]

  • Google Patents. (n.d.). Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • PubChem. (n.d.). 4-Chloro-6-methyl-2-(pyrrolidin-1-yl)pyrimidine. [Link]

  • Thieme Chemistry. (n.d.). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. [Link]

  • Preprints.org. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. [Link]

  • ACS Publications. (2017). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido. Journal of Medicinal Chemistry, 60(7), 2791-2809. [Link]

  • JUIT. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. [Link]

Sources

Method

Application Note: HPLC Method Development for Quantifying 4-Methyl-6-(1-methyl-1H-pyrrol-2-YL)pyrimidin-2-amine

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Application: Active Pharmaceutical Ingredient (API) Quantification, Impurity Profiling, and Quality Control Executive Summa...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Application: Active Pharmaceutical Ingredient (API) Quantification, Impurity Profiling, and Quality Control

Executive Summary & Analyte Profiling

The quantification of nitrogen-rich heterocyclic compounds presents unique chromatographic challenges. 4-Methyl-6-(1-methyl-1H-pyrrol-2-YL)pyrimidin-2-amine is a highly conjugated, basic molecule[1]. Structurally, it features a pyrimidine ring substituted with a primary amine, a methyl group, and a 1-methyl-1H-pyrrol-2-yl moiety.

From a chromatographic perspective, the primary analytical challenge lies in the basicity of the pyrimidin-2-amine core. When analyzed on traditional silica-based stationary phases, basic compounds often exhibit severe peak tailing due to secondary ion-exchange interactions with residual, unreacted silanol groups (-SiO⁻) on the silica surface[2],[3]. To develop a robust, reproducible, and self-validating High-Performance Liquid Chromatography (HPLC) method, the analytical strategy must strictly control the ionization state of the analyte while masking active silanol sites.

Workflow N1 1. Analyte Profiling (pKa & LogP) N2 2. Column & Solvent Scouting (End-capped C18, Low pH) N1->N2 Structural Insights N3 3. Gradient Optimization (Resolution vs. Run Time) N2->N3 Select Phase System N4 4. System Suitability (SST) (Self-Validating Gates) N3->N4 Finalize Parameters N5 5. ICH Q2(R2) Validation (Regulatory Compliance) N4->N5 Confirm Reliability

Figure 1: Systematic HPLC method development lifecycle for basic heterocyclic compounds.

Method Development Strategy: The Causality of Choice

To engineer a method that is both accurate and robust, every experimental parameter must be deliberately chosen based on the physicochemical properties of the analyte.

Mobile Phase & pH Selection

Eluent pH is the most critical factor when analyzing ionizable compounds[3]. The pyrimidine amine acts as a weak base. If the mobile phase pH is near the molecule's pKa, the analyte will exist in a mixed state of ionized and neutral species, leading to split peaks and irreproducible retention times.

  • The Solution: We utilize 0.1% Trifluoroacetic Acid (TFA) in both the aqueous and organic mobile phases (pH ~2.0). This highly acidic environment ensures the basic amine is fully protonated. Furthermore, TFA acts as a volatile ion-pairing agent; the trifluoroacetate anion pairs with the protonated amine, increasing its hydrophobicity and retention on the reversed-phase column[2].

Stationary Phase (Column) Selection

Even with an acidic mobile phase, basic analytes can interact with residual silanols.

  • The Solution: An end-capped C18 column (e.g., Waters XBridge C18 or Phenomenex Kinetex EVO C18) is mandatory. End-capping chemically blocks residual surface silanols, eliminating the secondary interactions that cause peak tailing[3].

Mechanism Analyte Protonated Analyte (Basic Amine) C18 C18 Stationary Phase (Hydrophobic Retention) Analyte->C18 Primary Retention Silanol Residual Silanols (Ion-Exchange Tailing) Analyte->Silanol Causes Tailing TFA TFA Modifier (Ion-Pairing) TFA->Analyte Neutralizes Charge TFA->Silanol Masks Sites

Figure 2: Chromatographic interaction pathways of basic pyrimidines on silica columns.

Experimental Protocol

Reagents and Materials
  • Analyte: 4-Methyl-6-(1-methyl-1H-pyrrol-2-YL)pyrimidin-2-amine Reference Standard (>99.0% purity).

  • Solvents: LC-MS Grade Water, LC-MS Grade Acetonitrile (ACN).

  • Modifiers: LC-MS Grade Trifluoroacetic Acid (TFA).

Chromatographic Conditions
ParameterSpecificationRationale
Column End-capped C18, 150 x 4.6 mm, 3.5 µmProvides high theoretical plates; end-capping prevents tailing of basic amines[3].
Mobile Phase A 0.1% TFA in WaterFully protonates the pyrimidine amine (pH ~2.0)[2].
Mobile Phase B 0.1% TFA in AcetonitrileEnsures consistent ion-pairing across the gradient.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temperature 30°C ± 1°CStabilizes mobile phase viscosity and retention times.
Detection (UV-DAD) 254 nm (Reference 360 nm)Captures the extended π-conjugation of the pyrimidine-pyrrole system.
Injection Volume 10 µLBalances sensitivity without causing column overload.
Gradient Elution Program
Time (min)% Mobile Phase A% Mobile Phase BElution Phase
0.09010Initial hold (Equilibration)
2.09010Isocratic hold for polar impurities
12.01090Linear ramp (Analyte elution)
15.01090High organic wash
15.19010Return to initial conditions
20.09010Re-equilibration
Step-by-Step Sample Preparation
  • Diluent Preparation: Mix Water and Acetonitrile in a 50:50 (v/v) ratio. Note: Matching the diluent closely to the initial gradient conditions prevents solvent-mismatch peak distortion.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Add 7 mL of diluent, sonicate for 5 minutes until fully dissolved, and dilute to volume.

  • Working Solution (100 µg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent. Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

System Suitability Testing (SST)

A method is only as reliable as its internal controls. Before any sample analysis, the system must pass the following self-validating SST criteria based on six replicate injections of the Working Solution:

SST ParameterAcceptance CriteriaPurpose
Retention Time (RT) %RSD ≤ 1.0%Verifies pump precision and column equilibration.
Peak Area %RSD ≤ 2.0%Verifies autosampler precision and detector stability.
Tailing Factor ( Tf​ ) ≤ 1.5Ensures silanol interactions are successfully masked.
Theoretical Plates ( N ) ≥ 3,000Confirms column efficiency and integrity.

ICH Q2(R2) Method Validation Framework

To ensure the method is fit for its intended purpose (e.g., regulatory submission or QA/QC release), it must be validated according to the ICH Q2(R2) Guidelines on the Validation of Analytical Procedures [4],[5].

The following table summarizes the validation execution strategy and regulatory acceptance criteria[6]:

Validation CharacteristicExecution MethodologyICH Q2(R2) Acceptance Criteria
Specificity Inject blank diluent, mobile phase, and known degradation products.No interfering peaks at the retention time of the target analyte. Peak purity angle < purity threshold (via DAD).
Linearity & Range Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (50 - 150 µg/mL).Correlation coefficient ( R2 ) ≥ 0.999. Y-intercept should be near zero.
Accuracy (Recovery) Spike API into a placebo matrix at 3 levels (80%, 100%, 120%) in triplicate (n=9).Mean recovery must be between 98.0% and 102.0% with an RSD ≤ 2.0%.
Precision (Repeatability) Inject 6 independent preparations of the target concentration (100 µg/mL) on the same day.%RSD of the assay results ≤ 2.0%.
Intermediate Precision Repeat the precision study on a different day, with a different analyst, and a different column lot.Cumulative %RSD of the assay results (n=12) ≤ 2.0%.
Robustness Deliberately vary flow rate (±0.1 mL/min), column temp (±2°C), and mobile phase pH (±0.2 units).SST criteria must still be met. Assay results must not deviate by > 2.0% from nominal.

References

  • 4-METHYL-6-(1-METHYL-1H-PYRROL-2-YL)PYRIMIDIN-2-AMINE NextSDS
  • validation of analytical procedures q2(r2)
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline European Medicines Agency (EMA)
  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline QBD Group
  • ESSENTIAL GUIDES TO METHOD DEVELOPMENT IN LIQUID CHROM
  • Automated Approach to HPLC Method Development R&D World

Sources

Application

Application Note: Preparation and Validation of 4-Methyl-6-(1-methyl-1H-pyrrol-2-YL)pyrimidin-2-amine Stock Solutions in DMSO

Executive Summary The reproducibility of in vitro and cell-based assays depends intrinsically on the precise preparation and preservation of small molecule stock solutions. 4-Methyl-6-(1-methyl-1H-pyrrol-2-YL)pyrimidin-2...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The reproducibility of in vitro and cell-based assays depends intrinsically on the precise preparation and preservation of small molecule stock solutions. 4-Methyl-6-(1-methyl-1H-pyrrol-2-YL)pyrimidin-2-amine (CAS: 913322-68-6)[1] is a specialized heterocyclic compound. Due to its rigid crystal lattice and high lipophilicity, it exhibits poor aqueous solubility but is highly soluble in polar aprotic solvents. This application note provides an authoritative, self-validating protocol for preparing, storing, and quality-controlling stock solutions of this compound in Dimethyl Sulfoxide (DMSO), ensuring maximum stability and assay fidelity.

Physicochemical Profiling & Solvent Causality

To understand how to handle a compound, one must first understand why it behaves the way it does.

The molecular architecture of 4-Methyl-6-(1-methyl-1H-pyrrol-2-YL)pyrimidin-2-amine features a pyrimidine ring, an exocyclic primary amine, and an N-methylated pyrrole ring.

  • Hydrogen Bonding & Crystal Lattice: The primary amine acts as a strong hydrogen bond donor, while the nitrogen atoms within the pyrimidine and pyrrole rings act as hydrogen bond acceptors. This allows the molecules to form a tightly packed, energetically stable crystal lattice in their solid state.

  • Solvent Selection (Causality): Water cannot effectively disrupt this lattice due to the compound's overarching lipophilic character (driven by the methyl groups and aromatic rings). However, anhydrous DMSO is a highly polar aprotic solvent. Its sulfinyl group (S=O) acts as a potent hydrogen bond acceptor that outcompetes the compound's intermolecular bonds, while its hydrophobic methyl groups solvate the lipophilic core.

Using standard, moisture-exposed DMSO is a critical error. DMSO is highly hygroscopic; water ingress acts as an antisolvent, drastically lowering the solubility threshold of the compound and causing micro-precipitation that ruins assay reproducibility[2].

Quantitative Data Summary

Prior to preparation, consult the following stoichiometric parameters to calculate the exact mass required for your target molarity.

Physicochemical PropertyValue
Chemical Name 4-Methyl-6-(1-methyl-1H-pyrrol-2-YL)pyrimidin-2-amine
CAS Number 913322-68-6[1]
Molecular Formula C₁₀H₁₂N₄[1]
Molecular Weight 188.23 g/mol
Recommended Solvent Anhydrous DMSO (≥99.9% purity, moisture ≤0.005%)
Mass for 1 mL of 10 mM Stock 1.88 mg
Mass for 1 mL of 20 mM Stock 3.76 mg
Mass for 1 mL of 50 mM Stock 9.41 mg

Step-by-Step Preparation Protocol

This methodology is designed as a self-validating system . By controlling environmental variables and integrating a quality control step, you ensure that the final stock solution is both accurate in concentration and free of degradation products.

Phase 1: Environmental Control & Weighing
  • Thermal Equilibration: Remove the desiccator containing the lyophilized compound from cold storage (-20°C) and allow it to equilibrate to room temperature for at least 30 minutes before opening.

    • Causality: Opening a cold vial causes ambient humidity to instantly condense on the powder. This alters the apparent mass during weighing and introduces water that will later cause precipitation[3].

  • Static Mitigation: Use an anti-static gun on the weighing spatula and the analytical balance draft shield. Heterocyclic powders are notoriously prone to static scatter.

  • Weighing: Accurately weigh the required mass (e.g., 1.88 mg for a 10 mM stock) into a sterile, low-protein-binding amber microcentrifuge tube.

Phase 2: Solubilization
  • Solvent Addition: In a fume hood, use a positive-displacement pipette to add exactly 1.0 mL of newly opened, anhydrous DMSO to the tube.

  • Agitation: Cap tightly and vortex vigorously for 60 seconds.

  • Thermal Sonication (If necessary): If microscopic particulates remain, place the tube in a water-bath sonicator set to 37°C for 3 to 5 minutes. Do not exceed 40°C to prevent thermal degradation of the pyrrole moiety.

Phase 3: Aliquoting & Preservation
  • Single-Use Aliquoting: Immediately divide the master stock into 20 µL or 50 µL single-use aliquots in low-bind tubes.

    • Causality: As demonstrated in , repeated freeze-thaw cycles expose the DMSO to atmospheric moisture, leading to cumulative water condensation, compound aggregation, and a measurable drop in active concentration[4],[5].

  • Inert Gas Purging: Overlay the liquid in each open tube with a gentle stream of Argon or Nitrogen gas for 2-3 seconds to displace oxygen and humidity. Cap immediately.

  • Storage: Store all aliquots at -80°C, protected from light.

Workflow Start Equilibrate Powder to Room Temp Weigh Weigh 1.88 mg of Compound (for 10 mM) Start->Weigh AddDMSO Add 1.0 mL Anhydrous DMSO Weigh->AddDMSO Vortex Vortex & Sonicate (Max 37°C) AddDMSO->Vortex Check Clear Solution Obtained? Vortex->Check Check->Vortex No (Repeat) QC QC Validation (LC-MS / UV-Vis) Check->QC Yes Aliquot Aliquot into Low-Bind Tubes QC->Aliquot Gas Purge with Argon/N2 & Seal tightly Aliquot->Gas Store Store at -80°C (Protect from Light) Gas->Store

Caption: Workflow for the preparation and storage of 4-Methyl-6-(1-methyl-1H-pyrrol-2-YL)pyrimidin-2-amine.

Quality Control & Self-Validation

Do not assume the stock solution is perfectly 10 mM simply because the math is correct. To make this a self-validating protocol, perform the following QC step before utilizing the stock in critical assays:

  • Tyndall Effect Check: Shine a laser pointer through the stock solution in a dark room. A solid beam path indicates the presence of colloidal micro-precipitates (incomplete dissolution). A clear path indicates true solvation.

  • LC-MS Verification: Take a 1 µL aliquot of the stock, dilute it in 999 µL of LC-MS grade Acetonitrile/Water (50:50 v/v), and inject it into an LC-MS system. Verify the intact mass ( m/z [M+H]⁺ ≈ 189.2) and confirm that the UV trace at 254 nm shows >95% purity without degradation peaks.

Troubleshooting & Assay Integration

When diluting the DMSO stock into aqueous cell culture media or biochemical assay buffers, the sudden shift in solvent polarity can cause the compound to "crash out" (precipitate)[2].

Best Practices for Aqueous Dilution:

  • Keep final DMSO ≤ 0.1%: High DMSO concentrations are cytotoxic and can denature target proteins[6],[7].

  • Vortex During Addition: Add the DMSO stock dropwise to the aqueous buffer while the buffer is actively vortexing. This prevents localized high concentrations of the compound from nucleating into crystals.

Troubleshooting Issue Issue: Compound Precipitation During Assay or Storage Q1 Was Anhydrous DMSO Used? Issue->Q1 Sol1 Moisture ingress reduces solubility. Prepare fresh stock. Q1->Sol1 No Q2 Freeze-Thawed >3 Times? Q1->Q2 Yes Sol2 Degradation/Aggregation likely. Discard and use fresh aliquot. Q2->Sol2 Yes Q3 Final Assay DMSO Concentration >1%? Q2->Q3 No Sol3 Aqueous crash-out. Optimize assay buffer/dilution. Q3->Sol3 Yes Action Warm stock to 37°C & Sonicate before dilution Q3->Action No

Caption: Logic tree for troubleshooting precipitation and solubility issues in DMSO stock solutions.

References

  • Kozikowski, B. A., Burt, T. M., Tirey, D. A., et al. (2003). "The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO." Journal of Biomolecular Screening, 8(2), 210-215.[Link]

  • Way, J. C., et al. (2010). "Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening." Current Protocols in Chemical Biology, 2(1), 31-51.[Link]

  • Balakin, K. V., Savchuk, N. P., & Tetko, I. V. (2006). "In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions." Current Medicinal Chemistry, 13(2), 223-241.[Link]

  • NextSDS Chemical Substance Database (2026). "4-METHYL-6-(1-METHYL-1H-PYRROL-2-YL)PYRIMIDIN-2-AMINE — Chemical Substance Information." [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 4-Methyl-6-(1-methyl-1H-pyrrol-2-yl)pyrimidin-2-amine

Welcome to the Advanced Technical Support Guide for the synthesis of 4-Methyl-6-(1-methyl-1H-pyrrol-2-yl)pyrimidin-2-amine . As a highly functionalized heterocyclic scaffold frequently utilized in kinase inhibitor develo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Guide for the synthesis of 4-Methyl-6-(1-methyl-1H-pyrrol-2-yl)pyrimidin-2-amine . As a highly functionalized heterocyclic scaffold frequently utilized in kinase inhibitor development, its assembly typically relies on the Suzuki-Miyaura cross-coupling between 2-amino-4-chloro-6-methylpyrimidine and a 1-methylpyrrole-2-boronic acid derivative.

However, this specific coupling is notoriously challenging. The electron-rich nature of the pyrrole ring makes the boronic acid highly susceptible to rapid protodeboronation, while the free amino group on the pyrimidine electrophile can coordinate to and poison the palladium catalyst. This guide provides a self-validating protocol and mechanistic troubleshooting to ensure high-yield synthesis.

Part 1: The Self-Validating Experimental Protocol

To overcome the inherent kinetic traps of this synthesis, the protocol must be designed so that the rate of transmetalation strictly outpaces the rate of boronate decomposition.

Optimized Workflow: XPhos-Pd-G2 Mediated Coupling

This methodology utilizes a highly active precatalyst and a protected boronic ester to physically shield the catalytic center and stabilize the boron species[1].

Reagents:

  • Electrophile: 2-amino-4-chloro-6-methylpyrimidine (1.0 equiv, 1.0 mmol)

  • Nucleophile: (1-methyl-1H-pyrrol-2-yl)boronic acid pinacol ester (Bpin) (1.5 equiv, 1.5 mmol)

  • Precatalyst: XPhos-Pd-G2 (0.05 equiv, 5 mol%)

  • Base: K₃PO₄ (3.0 equiv, 3.0 mmol)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 10 mL)

Step-by-Step Methodology:

  • Reagent Loading: In a flame-dried Schlenk tube, charge the 2-amino-4-chloro-6-methylpyrimidine, the pyrrole Bpin ester, and the XPhos-Pd-G2 precatalyst.

    • Causality: Using the Bpin ester instead of the free boronic acid drastically reduces the rate of base-mediated protodeboronation during the initial heating phase[2].

  • Rigorous Degassing (Critical): Seal the tube, evacuate under high vacuum, and backfill with ultra-pure Argon. Repeat this cycle three times.

    • Causality: Trace oxygen promotes the oxidative homocoupling of the pyrrole boronate, consuming your nucleophile before cross-coupling can occur[3].

  • Solvent & Base Addition: Add previously degassed 1,4-Dioxane (8 mL) via syringe. In a separate vial, dissolve K₃PO₄ in degassed H₂O (2 mL) and transfer to the reaction mixture.

  • Kinetic Heating: Immediately plunge the reaction vessel into a pre-heated oil bath at 80 °C and stir vigorously (1000 rpm) for 4 hours.

    • Causality: Slow heating allows the boronic ester to slowly hydrolyze and protodeboronate. Rapid heating ensures the XPhos-Pd-G2 precatalyst instantly activates to Pd(0), driving the oxidative addition and transmetalation steps faster than the degradation pathways[1].

  • In-Process Control (IPC): At 2 hours, sample 10 µL of the organic layer, dilute in MeCN, and analyze via LC-MS. You should observe the product mass [M+H]⁺ = 189.1. If a large peak corresponding to 1-methylpyrrole (mass 81.1) is present, protodeboronation is outcompeting your coupling.

  • Workup & Isolation: Cool to room temperature, dilute with EtOAc (20 mL), and wash with saturated aqueous NaHCO₃ followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography (DCM:MeOH gradient) to yield the target compound.

Part 2: Mechanistic Pathway & Failure Modes

Understanding the catalytic cycle is essential for diagnosing reaction failures. The diagram below illustrates the optimized Suzuki-Miyaura cycle (green/gray) alongside the primary failure pathways (red) that lead to low yields in this specific synthesis.

SuzukiCycle Precat XPhos-Pd-G2 Precatalyst Pd0 Active Pd(0)-XPhos Precat->Pd0 Base Activation OxAdd Oxidative Addition (Pyrimidine Insertion) Pd0->OxAdd Poison Catalyst Poisoning (Free NH2 Coordination) Pd0->Poison Small/Basic Ligands PdII Pd(II) Intermediate (Ar-Pd-X) OxAdd->PdII TransMet Transmetalation (Pyrrole-Bpin addition) PdII->TransMet Base / Boronate RedElim Reductive Elimination TransMet->RedElim Proto Protodeboronation (Pyrrole-H formation) TransMet->Proto Slow Rxn / Free B(OH)2 RedElim->Pd0 Catalyst Regeneration Product Target Product (Yield >90%) RedElim->Product

Figure 1: Suzuki-Miyaura catalytic cycle highlighting failure pathways (red) and optimized flow.

Part 3: Troubleshooting FAQs

Q1: My overall yield is <15%, and LC-MS analysis shows a massive peak corresponding to 1-methylpyrrole. What happened? A: You are observing protodeboronation . Electron-rich 2-heteroaryl boronic acids are highly unstable under aqueous basic conditions. The C-B bond is cleaved by a proton source (water) before the palladium can undergo transmetalation. Solution: Do not use the free (1-methyl-1H-pyrrol-2-yl)boronic acid. Switch to the pinacol ester (Bpin) or MIDA boronate, which act as slow-release reservoirs of the active boron species, drastically reducing degradation[2]. Additionally, ensure you are using a highly active precatalyst like XPhos-Pd-G2 to accelerate the cross-coupling rate so it outpaces the decomposition[1].

Q2: The reaction stalls at 30% conversion. I still see unreacted 2-amino-4-chloro-6-methylpyrimidine, but the boronic ester is gone. Is the catalyst dead? A: Yes, your catalyst has likely been poisoned. The free 2-amino group on your pyrimidine electrophile, combined with the nitrogen on the pyrrole, can strongly coordinate to the palladium center, pulling it out of the catalytic cycle and forming an inactive resting state[3]. Solution: You must use a sterically demanding, electron-rich biarylphosphine ligand like XPhos . The extreme bulkiness of XPhos physically shields the palladium center, preventing the basic amines from coordinating while still allowing the necessary oxidative addition and transmetalation steps to occur[1]. If the issue persists, consider temporarily protecting the 2-amino group with a Boc anhydride prior to the coupling step.

Q3: I am seeing a significant amount of a symmetric biaryl byproduct (1,1'-dimethyl-1H,1'H-2,2'-bipyrrole). How do I prevent this? A: This is the result of oxidative homocoupling of your boronic ester. This side reaction is almost exclusively driven by the presence of trace oxygen in your reaction mixture, which acts as an oxidant for the Pd(II) intermediate[3]. Solution: Rigorously degas your solvents. Simple bubbling is often insufficient for sensitive heteroaryl couplings; utilize the freeze-pump-thaw method for your 1,4-Dioxane, and sparge your aqueous base solution with Argon for at least 30 minutes prior to addition.

Part 4: Quantitative Data & Optimization Summary

The following table summarizes the causal relationship between reaction parameters and product yield, demonstrating why the optimized conditions are necessary for this specific molecular target.

Catalyst SystemBoron SourceSolvent / Base SystemTime / TempYield (%)Primary Failure Mode
Pd(PPh₃)₄ (10 mol%)Free Boronic AcidTHF / Na₂CO₃ (aq)16h / 80°C12%Severe protodeboronation
Pd(dppf)Cl₂ (5 mol%)Free Boronic AcidDioxane / K₂CO₃ (aq)12h / 90°C35%Catalyst poisoning (NH₂ coord.)
XPhos-Pd-G2 (5 mol%)Free Boronic AcidDioxane / K₃PO₄ (aq)4h / 80°C68%Moderate protodeboronation
XPhos-Pd-G2 (5 mol%) Pinacol Ester (Bpin) Dioxane / K₃PO₄ (aq) 4h / 80°C 92% None (Optimized)

Sources

Optimization

Minimizing degradation of CAS 913322-68-6 during long-term laboratory storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical vulnerabilities of CAS 913322-68-6 (4-methyl-6-(1-methyl-1H-p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical vulnerabilities of CAS 913322-68-6 (4-methyl-6-(1-methyl-1H-pyrrol-2-yl)pyrimidin-2-amine)[1][2].

This compound features a dual-ring system—an electron-rich pyrrole and an aminopyrimidine—each presenting distinct degradation pathways. This guide provides self-validating protocols and mechanistic explanations to ensure scientific integrity and reproducibility in your laboratory assays.

Understanding the Degradation Profile

Q: Why does CAS 913322-68-6 degrade more rapidly in solution compared to other standard kinase inhibitors?

A: The instability is driven by the synergistic vulnerabilities of its two core structural moieties:

  • Pyrrole Autoxidation: The 1-methyl-1H-pyrrole ring is highly electron-rich, making it exceptionally prone to autoxidation when exposed to atmospheric oxygen, moisture, or UV light[3]. This oxidation often manifests as a +16 Da mass shift in LC-MS (hydroxylation) and can rapidly lead to polymeric byproducts, causing visible solution discoloration[3][4].

  • Aminopyrimidine Hydrolysis & Oxidation: While generally more stable than the pyrrole ring, the 2-aminopyrimidine core is susceptible to hydrolytic cleavage, particularly in unbuffered aqueous solutions or at pH extremes[5]. Hydrolysis typically follows pseudo-first-order kinetics, breaking down the pyrimidine ring structure over time[6][7].

Quantitative Stability Data

Q: What is the expected shelf-life of this compound under various laboratory conditions?

A: To guide your experimental planning, we have summarized the degradation kinetics based on the structural behavior of pyrrole-aminopyrimidine derivatives.

Storage StateTemperatureAtmosphereLight ExposureExpected Shelf LifePrimary Degradation Risk
Dry Powder -20°CArgon / N₂Protected> 24 MonthsNegligible
Dry Powder 25°C (Room Temp)Ambient AirExposed< 3 MonthsSolid-state oxidation[4]
DMSO Solution (10 mM) -80°CArgon / N₂Protected6 MonthsFreeze-thaw precipitation
Aqueous Buffer (pH 7.4) 37°CAmbient AirExposed< 12 HoursHydrolysis & Oxidation[5][7]

Long-Term Storage & Reconstitution Protocols

Q: How should I prepare and store my stock solutions to guarantee self-validating assay results?

A: Do not store the compound in aqueous buffers for extended periods. Follow this step-by-step methodology for reconstitution and long-term storage:

Step-by-Step Methodology: Anhydrous Reconstitution

  • Equilibration: Allow the sealed vial of solid CAS 913322-68-6 to equilibrate to room temperature in a desiccator for at least 30 minutes before opening. This prevents atmospheric moisture condensation, which actively accelerates solid-state oxidation[4].

  • Solvent Selection: Use only anhydrous, LC-MS grade Dimethyl Sulfoxide (DMSO) that has been purged with Argon or Nitrogen gas.

  • Dissolution: Add the required volume of anhydrous DMSO to achieve your target concentration (e.g., 10 mM stock). Vortex gently. Crucial: Do not sonicate for prolonged periods (>1 min), as localized heating accelerates pyrrole oxidation.

  • Aliquoting: Immediately divide the stock into single-use aliquots (e.g., 10–50 µL) in low-bind, amber microcentrifuge tubes to protect the compound from photochemical degradation[3].

  • Inert Purging & Freezing: Overlay the headspace of each aliquot with a gentle stream of Argon gas before sealing. Flash-freeze in liquid nitrogen and transfer immediately to a -80°C freezer.

Causality Note: Single-use aliquots are mandatory. Repeated freeze-thaw cycles introduce atmospheric oxygen and moisture into the hygroscopic DMSO, which acts as a vector for the hydrolytic and oxidative degradation of the aminopyrimidine core[5].

Troubleshooting Assay Inconsistencies

Q: My IC50 values have shifted significantly. How can I determine if CAS 913322-68-6 degradation is the root cause?

A: A sudden drop in potency is the hallmark of structural degradation. Implement the following diagnostic workflow:

  • Visual Inspection: If your DMSO stock has shifted from clear/pale yellow to a dark brown or pinkish hue, pyrrole polymerization has occurred[3]. Discard the aliquot immediately.

  • LC-MS Verification: Run the stock solution on an LC-MS. Look for the following diagnostic peaks:

    • [M+16]+ or [M+32]+: Indicates mono- or di-oxidation of the pyrrole ring[4].

    • [M+18]+: Indicates hydrolytic cleavage of the aminopyrimidine ring[7].

  • Buffer Compatibility: Ensure your assay buffer does not contain strong oxidizing agents or transition metals (like Cu²⁺ or Fe³⁺), which catalyze pyrrole degradation. The addition of a mild antioxidant (e.g., 1 mM DTT) to the assay buffer can stabilize the compound during prolonged incubations.

Workflow Visualization

Below is the logical workflow for handling and troubleshooting CAS 913322-68-6 to maintain scientific integrity.

G Start CAS 913322-68-6 Handling & Storage State Physical State? Start->State Solid Dry Powder (Solid) State->Solid Liquid Reconstituted Solution State->Liquid SolidProtocol Store at -20°C Argon/N2 Atmosphere Desiccated Solid->SolidProtocol LiquidProtocol Use anhydrous DMSO Aliquot immediately Store at -80°C Liquid->LiquidProtocol Assay In Vitro Assay Application SolidProtocol->Assay LiquidProtocol->Assay Issue Loss of Potency / Inconsistency? Assay->Issue LCMS Run LC-MS Analysis Issue->LCMS Yes Oxidation Detect +16 Da Mass Shift (Pyrrole Oxidation) LCMS->Oxidation Hydrolysis Detect Cleavage/Hydrolysis (Aminopyrimidine Degradation) LCMS->Hydrolysis

Workflow for handling and troubleshooting CAS 913322-68-6 degradation.

References

  • Title: A prediction system of oxidation reaction as a solid-state stress condition: applied to a pyrrole-containing pharmaceutical compound Source: Journal of Pharmaceutical and Biomedical Analysis (PubMed / NIH) URL: [Link]

  • Title: Nicosulfuron: Alcoholysis, Chemical Hydrolysis, and Degradation on Various Minerals Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL: [Link]

Sources

Troubleshooting

Optimizing LC-MS/MS parameters for the detection of 4-Methyl-6-(1-methyl-1H-pyrrol-2-YL)pyrimidin-2-amine

Welcome to the dedicated technical support guide for the LC-MS/MS analysis of 4-Methyl-6-(1-methyl-1H-pyrrol-2-YL)pyrimidin-2-amine . This document is designed for researchers, scientists, and drug development profession...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for the LC-MS/MS analysis of 4-Methyl-6-(1-methyl-1H-pyrrol-2-YL)pyrimidin-2-amine . This document is designed for researchers, scientists, and drug development professionals, providing expert-driven insights, detailed protocols, and robust troubleshooting strategies to ensure the development of a sensitive, specific, and reliable analytical method.

Compound Overview & Initial Considerations

4-Methyl-6-(1-methyl-1H-pyrrol-2-YL)pyrimidin-2-amine is a small molecule featuring a pyrimidine core, a structure common in many biologically active compounds.[1][2] Its successful quantification is critical in various stages of drug discovery and development.[3][4] Understanding its physicochemical properties is the first step in developing a robust method.

PropertyValue / PredictionImplication for LC-MS/MS Method Development
Chemical Formula C11H13N5---
Molecular Weight 215.26 g/mol Determines the precursor ion (m/z) to be monitored.
Structure Pyrimidine ring with an amine group and a methyl-pyrrol substituent.The basic amine group is a prime target for protonation, making positive mode Electrospray Ionization (ESI+) the logical starting point.[5]
Predicted pKa ~4.5 - 5.5 (for the most basic nitrogen)An acidic mobile phase (e.g., pH 2.5-3.5) will ensure the analyte is consistently protonated, leading to better peak shape and ionization efficiency.
Predicted LogP ~1.5 - 2.5Moderately hydrophobic, making it well-suited for reversed-phase chromatography (e.g., C18 or C8 columns).[6]

Frequently Asked Questions (FAQs)

Q1: What is the best ionization mode for this compound? Given the presence of a basic pyrimidine ring and an exocyclic amine group, Positive Electrospray Ionization (ESI+) is the recommended mode. These nitrogen atoms are readily protonated, yielding a strong [M+H]+ signal.

Q2: What type of LC column should I start with? A standard C18 reversed-phase column (e.g., 2.1 mm x 50 mm, <2 µm particle size) is an excellent starting point due to the compound's moderate hydrophobicity.[6] This provides a good balance of retention and efficiency for many small molecules.

Q3: My peak shape is poor (tailing). What's the most likely cause? Peak tailing for a basic compound like this is often caused by secondary ionic interactions between the protonated analyte and residual, deprotonated silanol groups on the silica-based column packing.[7] The quickest fix is to ensure your mobile phase is sufficiently acidic (e.g., 0.1% formic acid). If the problem persists, consider reducing sample mass on the column or trying a column with high-purity silica or end-capping.[8][9]

Q4: I'm not getting enough sensitivity. How can I improve my signal? Low sensitivity can stem from multiple factors. Systematically check the following:

  • MS/MS Transition: Are you using the most intense and specific fragment ion? Re-optimize via infusion.

  • Source Parameters: Have you optimized the key ESI parameters like capillary voltage, gas flows, and temperatures? These are critical for efficient ion generation and desolvation.[5][10][11]

  • Matrix Effects: Co-eluting compounds from your sample matrix (e.g., plasma, urine) can suppress the ionization of your analyte.[12][13][14] This requires chromatographic optimization or improved sample cleanup.

Q5: Should I use a stable isotope-labeled internal standard (SIL-IS)? Yes, whenever possible. A SIL-IS is the gold standard for quantitative LC-MS/MS analysis.[14] It co-elutes with the analyte and experiences similar ionization suppression or enhancement, effectively correcting for matrix effects and improving the accuracy and precision of your results.[15]

Systematic Method Development Workflow

This section provides a logical, step-by-step process for building a robust LC-MS/MS method from the ground up.

MethodDevWorkflow cluster_MS Part 1: MS Optimization (Infusion) cluster_LC Part 2: LC Optimization (On-Column) MS1 Prepare 1 µg/mL Analyte in 50:50 ACN:H2O with 0.1% Formic Acid MS2 Infuse at 5-10 µL/min MS1->MS2 MS3 Optimize Source Parameters (Voltage, Gas, Temp) for [M+H]+ MS2->MS3 MS4 Select Precursor Ion [M+H]+ MS3->MS4 MS5 Perform Product Ion Scan to find Fragments MS4->MS5 MS6 Optimize Collision Energy (CE) for 2-3 most intense fragments MS5->MS6 LC1 Inject onto C18 Column with Broad Gradient MS6->LC1 Use Optimized MRM Transitions LC2 Assess Peak Shape & Retention Time (RT) LC1->LC2 LC3 Adjust Gradient Slope to achieve k' of 2-10 LC2->LC3 LC4 Modify Mobile Phase (e.g., different acid, buffer) if peak shape is poor LC3->LC4 LC5 Assess Matrix Effects (Post-Column Infusion) LC4->LC5 LC6 Finalize Method & Perform Validation LC5->LC6 End Method Ready LC6->End Start Start Start->MS1

Caption: A systematic workflow for LC-MS/MS method development.

Part 1: Mass Spectrometer Parameter Optimization (via Infusion)

The goal here is to define the optimal MS settings for the analyte in the absence of chromatographic effects.

1. Initial Source Tuning:

  • Rationale: Every compound has a unique set of conditions under which it is most efficiently ionized and desolvated. Using a direct infusion of the analyte allows for rapid optimization of these parameters.[5]

  • Protocol:

    • Prepare a ~1 µg/mL solution of the analyte in a solvent that mimics the mobile phase (e.g., 50:50 acetonitrile/water with 0.1% formic acid).

    • Infuse this solution directly into the mass spectrometer at a low flow rate (5-20 µL/min).

    • In positive ion mode, find the protonated parent molecule, [M+H]+, at m/z 216.3.

    • Systematically adjust source parameters (capillary/sprayer voltage, nebulizer and drying gas flows, source temperature) to maximize the intensity of the m/z 216.3 signal.[16] Expert Tip: Aim for a stable, not just maximal, signal. Operating on a parameter's plateau region provides greater method robustness.[5]

2. MS/MS Transition (MRM) Development:

  • Rationale: Tandem mass spectrometry (MS/MS) provides specificity by monitoring a transition from a specific precursor ion to a characteristic product ion.[3] This significantly reduces background noise and chemical interference.

  • Protocol:

    • With the source parameters set, select the [M+H]+ ion (m/z 216.3) in the first quadrupole (Q1).

    • Perform a product ion scan: fragment the precursor ion in the collision cell (Q2) and scan the third quadrupole (Q3) to see all resulting fragment ions.

    • Identify the 2-3 most abundant, stable, and specific (ideally > m/z 100) product ions.

    • For each transition (e.g., 216.3 -> fragment 1; 216.3 -> fragment 2), optimize the collision energy (CE) to find the voltage that produces the most intense product ion signal.

    • Select one transition for quantification (quantifier) and another for confirmation (qualifier).

ParameterRecommended Starting Value
Ionization Mode ESI Positive
Precursor Ion (Q1) m/z 216.3
Product Ions (Q3) To be determined experimentally
Collision Energy (CE) To be determined experimentally
Capillary Voltage 3.0 - 4.5 kV
Drying Gas Temp. 250 - 350 °C
Drying Gas Flow 8 - 12 L/min
Part 2: Liquid Chromatography Optimization

With the MS parameters defined, the next step is to develop a robust chromatographic separation.

1. Initial Gradient Run:

  • Rationale: A broad "scouting" gradient quickly determines the approximate retention time and initial peak shape of the analyte.[6]

  • Protocol:

    • Column: C18, 2.1 x 50 mm, 1.8 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 0.4 mL/min

    • Gradient: Start at 5% B, ramp linearly to 95% B over 5-7 minutes, hold for 1 minute, and return to initial conditions.

    • Injection Volume: 1-5 µL

2. Gradient and Mobile Phase Refinement:

  • Rationale: The initial run provides the data needed to create a more focused and efficient gradient. The goal is to have the analyte elute with a retention factor (k') between 2 and 10 for good retention and separation from the solvent front.

  • Optimization Steps:

    • If the peak elutes too early, start the gradient at a lower %B or use a shallower gradient slope.

    • If the peak elutes too late, start at a higher %B or use a steeper gradient slope.

    • If peak shape is poor (see troubleshooting below), consider adding a small amount of ammonium formate to the mobile phase or switching to a different column chemistry (e.g., Phenyl-Hexyl).

In-Depth Troubleshooting Guide

Issue 1: Poor Peak Shape

Poor peak shape compromises integration accuracy and resolution.[9][17] The most common issues are tailing, fronting, and splitting.

SymptomCommon Causes for this AnalyteDiagnostic & Solution
Peak Tailing 1. Secondary Silanol Interactions: The protonated basic analyte interacts with negatively charged silanols on the column.[7] 2. Column Overload: Injecting too much mass of the analyte.[8] 3. Column Contamination/Age: Buildup of matrix components on the column frit or stationary phase degradation.[17]Solution 1: Increase mobile phase acidity (e.g., switch from 0.1% formic acid to 0.1% trifluoroacetic acid, though be mindful of ion suppression) or use a column with advanced end-capping. Solution 2: Perform a dilution series (inject 1:2, 1:5, 1:10 dilutions). If peak shape improves, reduce sample concentration or injection volume. Solution 3: Flush the column with a strong solvent series (see manufacturer's guide). If unresolved, replace the column.[8]
Peak Fronting 1. Column Overload: Similar to tailing, but can also manifest as fronting. 2. Sample Solvent Mismatch: Dissolving the sample in a solvent significantly stronger (higher % organic) than the initial mobile phase.[8][9]Solution 1: See above. Solution 2: Reconstitute the final sample extract in the initial mobile phase composition (or a weaker solvent). For example, if your gradient starts at 5% acetonitrile, your sample solvent should contain ≤5% acetonitrile.
Split Peaks 1. Partially Blocked Column Frit: Particulates from the sample or system can clog the inlet frit, creating a disturbed flow path. 2. Sample Solvent Mismatch: A very strong injection solvent can cause the analyte to race ahead before binding to the stationary phase, leading to peak distortion.[9] 3. Column Void: A void or channel has formed at the head of the column due to age or harsh conditions.Solution 1: Reverse flush the column (check manufacturer's instructions first). Always filter samples with a 0.22 µm filter.[9] Solution 2: Match the sample solvent to the initial mobile phase. Solution 3: This is irreversible. Replace the column.
Issue 2: Low Sensitivity or Signal Instability

LowSignalTroubleshooting start Low / Unstable Signal check_ms MS Check Is the spray stable (visible)? Are MS parameters optimized? start->check_ms node_spray_no No: Check for clogs, adjust sprayer position, check fluidics. check_ms:f1->node_spray_no node_spray_yes Yes: Proceed. check_ms:f1->node_spray_yes node_params_no No: Re-infuse and optimize voltage, gases, and temps. check_ms:f2->node_params_no node_params_yes Yes: Proceed. check_ms:f2->node_params_yes check_lc LC Check Is there a leak in the system? Is the mobile phase fresh? node_leak_yes Yes: Check fittings. Pressure fluctuations are a key sign. check_lc:f1->node_leak_yes node_leak_no No: Proceed. check_lc:f1->node_leak_no node_mobile_no No: Prepare fresh mobile phase. Check for microbial growth. check_lc:f2->node_mobile_no node_mobile_yes Yes: Proceed. check_lc:f2->node_mobile_yes check_matrix Matrix Effect Check Does the signal drop when analyzing sample vs. neat standard? node_matrix_yes Yes: Ion Suppression is likely. Improve sample prep or adjust chromatography to separate analyte from interference. check_matrix:f1->node_matrix_yes node_matrix_no No: Problem is likely related to sample prep recovery or analyte degradation. Investigate extraction steps. check_matrix:f1->node_matrix_no node_spray_yes->check_lc node_params_yes->check_lc node_leak_no->check_matrix node_mobile_yes->check_matrix

Caption: A decision tree for troubleshooting low MS signal intensity.

Issue 3: Suspected Matrix Effects

Matrix effects are the alteration of ionization efficiency due to co-eluting components from the sample matrix.[12][18] This is a major challenge in bioanalysis and can cause either ion suppression (most common) or enhancement.[13][14][15]

Qualitative Assessment: Post-Column Infusion

  • Rationale: This experiment definitively identifies regions of ion suppression or enhancement in your chromatogram.

  • Protocol:

    • Set up your LC-MS/MS system with the developed chromatographic method.

    • Using a T-junction placed between the column outlet and the MS inlet, continuously infuse a stable solution of your analyte (~1 µg/mL) at a low flow rate (e.g., 10 µL/min).

    • Inject a blank matrix extract (e.g., extracted plasma without the analyte).

    • Monitor the signal of your analyte's MRM transition. A stable baseline signal will be established from the infused solution.

    • When matrix components elute from the column, any dip in the baseline indicates ion suppression at that retention time. Any rise indicates enhancement.

    • Action: If your analyte's retention time coincides with a region of significant ion suppression, you must adjust the chromatography to move it away from the interference, or implement a more rigorous sample cleanup procedure (e.g., switch from protein precipitation to solid-phase extraction).

References
  • Sang, S. et al. (2013). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of Proteomics & Bioinformatics. Available at: [Link]

  • Restek Corporation. (2021). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. Restek. Available at: [Link]

  • NorthEast BioLab. What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. NorthEast BioLab. Available at: [Link]

  • Longdom Publishing. Matrix effects in Protien Analysis by LC-MS Method. Journal of Proteomics & Bioinformatics. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025). The Impact of Matrix Effects on Mass Spectrometry Results. ResolveMass. Available at: [Link]

  • ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. Available at: [Link]

  • Xie, C. et al. (2024). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis. Available at: [Link]

  • Christianson, C. (2025). Small Molecule Method Development Strategies. Bioanalysis Zone. Available at: [Link]

  • Doneanu, A. et al. (2011). Optimization of ESI at Capillary LC Flow Rates for Efficient Quantitative Biomarker Analysis. Journal of The American Society for Mass Spectrometry. Available at: [Link]

  • Tecan Group Ltd. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan Blog. Available at: [Link]

  • NextSDS. 4-METHYL-6-(1-METHYL-1H-PYRROL-2-YL)PYRIMIDIN-2-AMINE — Chemical Substance Information. NextSDS. Available at: [Link]

  • Drug Development and Delivery. (2016). Application of LCMS in small-molecule drug development. Drug Development & Delivery. Available at: [Link]

  • Drug Discovery World. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World. Available at: [Link]

  • Tagawa, Y. et al. LC-MS ESI Parameter Optimization with Bayesian Optimization for High Sensitivity Measurement. Shimadzu Corporation. Available at: [Link]

  • Kus, P. & Rola, R. (2021). LC-QqQ-MS/MS methodology for determination of purine and pyrimidine derivatives in unifloral honeys and application of chemometrics for their classification. Food Chemistry. Available at: [Link]

  • Li, W. et al. (2019). A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS). Analytical Methods. Available at: [Link]

  • Agilent Technologies. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Agilent Technologies. Available at: [Link]

  • Element Lab Solutions. 10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions. Available at: [Link]

  • Springer Nature Experiments. Quantitation of Pyrimidine in Urine by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry. Springer Nature. Available at: [Link]

  • LCGC International. (2016). Tips for Optimizing Key Parameters in LC–MS. LCGC International. Available at: [Link]

  • ResearchGate. LC-MS of pyrimidine derivative compound. ResearchGate. Available at: [Link]

  • Spectroscopy Online. (2016). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Spectroscopy Online. Available at: [Link]

  • CBR, B. et al. (2023). Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application. Clinical Chemistry and Laboratory Medicine (CCLM). Available at: [Link]

  • Sreenivasa, S. et al. (2012). 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine. Acta Crystallographica Section E. Available at: [Link]

  • MDPI. (2023). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. Molbank. Available at: [Link]

  • PubMed. (2018). Design and synthesis of 4-(2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-7-yl)-N-(5-(piperazin-1-ylmethyl)pyridine-2-yl)pyrimidin-2-amine as a highly potent and selective cyclin-dependent kinases 4 and 6 inhibitors.... European Journal of Medicinal Chemistry. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing kinase selectivity of 4-Methyl-6-(1-methyl-1H-pyrrol-2-YL)pyrimidin-2-amine vs standard inhibitors

In the landscape of drug discovery, particularly within oncology and immunology, protein kinases have emerged as pivotal targets. The human kinome comprises over 500 enzymes that regulate a vast array of cellular process...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery, particularly within oncology and immunology, protein kinases have emerged as pivotal targets. The human kinome comprises over 500 enzymes that regulate a vast array of cellular processes. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern therapeutics. However, the high degree of structural conservation within the ATP-binding site of kinases presents a significant challenge: achieving inhibitor selectivity. A lack of selectivity can lead to off-target effects and associated toxicities, potentially derailing an otherwise promising therapeutic candidate.

This guide provides a comprehensive framework for researchers and drug development professionals to assess the kinase selectivity of a novel inhibitor, using the hypothetical compound 4-Methyl-6-(1-methyl-1H-pyrrol-2-YL)pyrimidin-2-amine as a case study. We will compare its theoretical profiling workflow against well-established standard inhibitors: the promiscuous Staurosporine, the multi-targeted Dasatinib, and the clinically relevant Sunitinib. This guide emphasizes the "why" behind experimental choices, ensuring a robust and self-validating approach to kinase inhibitor profiling.

The Criticality of Kinase Selectivity

The selectivity of a kinase inhibitor is a measure of its potency against a specific target kinase relative to its activity against other kinases in the kinome. A highly selective inhibitor will potently inhibit its intended target with minimal effect on other kinases, even at high concentrations. Conversely, a non-selective or promiscuous inhibitor will interact with a wide range of kinases. While multi-targeted inhibitors have therapeutic value in certain contexts, understanding the full selectivity profile is crucial for predicting potential therapeutic windows and identifying liabilities.[1]

Standard Inhibitors for Benchmarking

To contextualize the selectivity of a novel compound, it is essential to compare it against inhibitors with well-characterized profiles.

  • Staurosporine: An archetypal ATP-competitive inhibitor known for its high potency and broad promiscuity across the kinome.[2][3][4] It serves as a positive control in many kinase assays and represents a baseline for non-selectivity. Its promiscuity stems from its ability to interact with conserved features of the kinase ATP-binding pocket.[2][3]

  • Dasatinib: A potent inhibitor of the BCR-ABL fusion protein and Src family kinases, approved for the treatment of chronic myeloid leukemia (CML).[5][6][7][8] Dasatinib is a multi-targeted inhibitor, potently affecting a range of other kinases.[8] Its selectivity profile highlights the potential for a single drug to modulate multiple signaling pathways.

  • Sunitinib: A multi-targeted receptor tyrosine kinase (RTK) inhibitor that blocks signaling through VEGFRs, PDGFRs, and other kinases involved in angiogenesis and tumor cell proliferation.[9][10][11][12] Like Dasatinib, Sunitinib's efficacy is derived from its ability to inhibit several key targets simultaneously.

A Step-by-Step Guide to Profiling 4-Methyl-6-(1-methyl-1H-pyrrol-2-YL)pyrimidin-2-amine

The following sections outline a comprehensive workflow for characterizing the kinase selectivity of our case study compound.

Phase 1: Initial Broad Kinome Screening

The first step is to obtain a broad overview of the compound's activity across a large panel of kinases. This is typically performed at a single high concentration (e.g., 1 µM or 10 µM) to identify potential off-targets.

Experimental Protocol: Large-Panel Kinase Screen (e.g., using ADP-Glo™ Assay)

This protocol is adapted from commercially available kinase profiling services and established methodologies.[13][14]

  • Compound Preparation: Prepare a stock solution of 4-Methyl-6-(1-methyl-1H-pyrrol-2-YL)pyrimidin-2-amine in 100% DMSO. For the initial screen, a 10 mM stock is typical.

  • Assay Plate Preparation: In a 384-well plate, add the test compound to the appropriate wells to achieve a final concentration of 1 µM. Include wells with a vehicle control (DMSO) and a positive control (Staurosporine).

  • Kinase and Substrate Addition: Add the pre-diluted kinase and its specific substrate to each well. Commercially available panels often have kinases and substrates pre-aliquoted.[13]

  • ATP Addition and Incubation: Initiate the kinase reaction by adding ATP. The ATP concentration should ideally be at or near the Km for each kinase to provide a more accurate measure of inhibitory potential. Incubate the plate at room temperature for a specified time (e.g., 1 hour).

  • Detection: Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the kinase detection reagent to convert the generated ADP back to ATP, which is then used to generate a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is inversely proportional to the amount of kinase activity.

Data Presentation: Heatmap of Kinase Inhibition

The results of the initial screen are often visualized as a heatmap, where the color intensity represents the percentage of inhibition for each kinase. This provides a rapid visual assessment of the compound's selectivity.

Table 1: Illustrative Single-Point Kinase Inhibition Data

Kinase4-Methyl-6-(1-methyl-1H-pyrrol-2-YL)pyrimidin-2-amine (% Inhibition @ 1µM)Staurosporine (% Inhibition @ 1µM)Dasatinib (% Inhibition @ 1µM)Sunitinib (% Inhibition @ 1µM)
Kinase A95999825
Kinase B88979585
Kinase C15923010
Kinase D585155
...............
Kinase Z92988090

Visualizing the Workflow

G cluster_prep Preparation cluster_assay Kinase Assay cluster_detection Detection cluster_analysis Data Analysis Compound Test Compound Stock Plate 384-Well Plate Compound->Plate Controls Controls (DMSO, Staurosporine) Controls->Plate Kinase_Substrate Kinase + Substrate Plate->Kinase_Substrate Dispense ATP ATP Solution Kinase_Substrate->ATP Initiate Reaction Incubation Incubation ATP->Incubation ADP_Glo ADP-Glo™ Reagent Incubation->ADP_Glo Detection_Reagent Kinase Detection Reagent ADP_Glo->Detection_Reagent Reader Luminescence Reader Detection_Reagent->Reader Heatmap Heatmap Generation Reader->Heatmap Hit_Selection Hit Selection Heatmap->Hit_Selection

Caption: Workflow for initial single-point kinase screening.

Phase 2: Dose-Response Analysis for IC50 Determination

For the "hit" kinases identified in the initial screen (typically those with >50% inhibition), the next step is to determine the half-maximal inhibitory concentration (IC50). This provides a quantitative measure of potency.

Experimental Protocol: IC50 Determination

The protocol is similar to the initial screen, but with a serial dilution of the test compound.

  • Compound Dilution: Prepare a serial dilution of 4-Methyl-6-(1-methyl-1H-pyrrol-2-YL)pyrimidin-2-amine, typically in 10-point, half-log increments.

  • Assay Execution: Perform the kinase assay as described in Phase 1 for each concentration of the inhibitor.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation: Comparative IC50 Table

Table 2: Comparative IC50 Values (nM) for Selected Kinases

Kinase4-Methyl-6-(1-methyl-1H-pyrrol-2-YL)pyrimidin-2-amine (IC50, nM)Staurosporine (IC50, nM)Dasatinib (IC50, nM)Sunitinib (IC50, nM)
Kinase A10515000
Kinase B508250
Kinase Z251210020
Phase 3: Cellular Target Engagement and Selectivity

Biochemical assays provide a measure of direct enzyme inhibition, but it is crucial to determine if the compound engages its target in a cellular context. Cellular thermal shift assays (CETSA) or NanoBRET™ target engagement assays can be employed for this purpose.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with 4-Methyl-6-(1-methyl-1H-pyrrol-2-YL)pyrimidin-2-amine or a vehicle control.

  • Heating: Heat the cell lysates to a range of temperatures.

  • Protein Precipitation: Centrifuge the samples to pellet the denatured and aggregated proteins.

  • Analysis: Analyze the soluble fraction by Western blotting or mass spectrometry to quantify the amount of the target kinase that remains soluble at each temperature. Ligand binding stabilizes the protein, resulting in a higher melting temperature.

Visualizing the Principle of CETSA

G cluster_control Vehicle Control cluster_inhibitor With Inhibitor Kinase_unbound Kinase Heat_unbound Heat Kinase_unbound:f0->Heat_unbound Denatured_unbound Denatured Kinase Heat_unbound->Denatured_unbound:f0 Kinase_bound Kinase Inhibitor Heat_bound Heat Kinase_bound:f0->Heat_bound Stable_bound Stable Complex Heat_bound->Stable_bound:f0

Caption: Principle of Cellular Thermal Shift Assay (CETSA).

Interpreting the Selectivity Profile

The collective data from these assays will provide a comprehensive selectivity profile for 4-Methyl-6-(1-methyl-1H-pyrrol-2-YL)pyrimidin-2-amine.

  • High Selectivity: If the compound potently inhibits only one or a few kinases with significantly lower activity against all other kinases in the panel, it is considered highly selective.

  • Multi-Targeted Profile: If the compound inhibits a specific subset of related kinases with high potency, it may be a valuable multi-targeted inhibitor.

  • Promiscuous Profile: If the compound inhibits a large number of unrelated kinases, similar to Staurosporine, it may have limited therapeutic potential due to a higher risk of off-target toxicities.

By systematically profiling novel compounds and benchmarking them against well-characterized inhibitors, researchers can make informed decisions about which candidates to advance in the drug discovery pipeline. This rigorous, data-driven approach is fundamental to the development of safe and effective kinase-targeted therapies.

References

  • Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity. ACS Publications. [Link]

  • On the Origins of Enzyme Inhibitor Selectivity and Promiscuity: A Case Study of Protein Kinase Binding to Staurosporine. PMC. [Link]

  • Staurosporine - Wikipedia. Wikipedia. [Link]

  • Protein kinase inhibition of clinically important staurosporine analogues. PubMed. [Link]

  • Kinase inhibitor selectivity profiling using differential scanning fluorimetry. Methods in Molecular Biology.
  • Kinase Selectivity Panels. Reaction Biology. [Link]

  • Conformation-Selective Analogues of Dasatinib Reveal Insight into Kinase Inhibitor Binding and Selectivity. Journal of Medicinal Chemistry.
  • The Btk tyrosine kinase is a major target of the Bcr-Abl inhibitor dasatinib. PMC. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. [Link]

  • Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood. [Link]

  • Staurosporine-Derived Inhibitors Broaden the Scope of Analog-Sensitive Kinase Technology. Journal of the American Chemical Society. [Link]

  • Conformation-Selective Analogues of Dasatinib Reveal Insight into Kinase Inhibitor Binding and Selectivity (Journal Article). OSTI.GOV. [Link]

  • In Vitro Kinase Inhibition Assays. Bio-protocol. [Link]

  • Staurosporine-Derived Inhibitors Broaden the Scope of Analog-Sensitive Kinase Technology. Journal of the American Chemical Society.
  • Assay Development for Protein Kinase Enzymes. NCBI. [Link]

  • Lysosomal Sequestration of Sunitinib: A Novel Mechanism of Drug Resistance. PMC. [Link]

  • Clinical response to sunitinib as a multitargeted tyrosine-kinase inhibitor (TKI) in solid cancers: a review of clinical trials. PMC. [Link]

  • Innovative strategies for measuring kinase activity to accelerate the next wave of novel kinase inhibitors. DSpace@Leiden.
  • New Insights into Molecular Mechanisms of Sunitinib-Associated Side Effects. Clinical Cancer Research.
  • Activity-Based Kinase Selectivity Profiling of Clinically Relevant Tyrosine Kinase Inhibitors using QuickScout. Carna Biosciences.
  • Kinase assays. BMG LABTECH. [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PMC. [Link]

  • Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Pharmacology. [Link]

  • Different Types of Kinase Inhibitors and Their Mechanisms of Action.
  • Protein Kinase Inhibitors - Selectivity or Toxicity?. IntechOpen. [Link]

  • Design and synthesis of 4-(2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-7-yl)-N-(5-(piperazin-1-ylmethyl)pyridine-2-yl)pyrimidin-2-amine as a highly potent and selective cyclin-dependent kinases 4 and 6 inhibitors and the discovery of structure-activity relationships. PubMed. [Link]

Sources

Comparative

Validation of 4-Methyl-6-(1-methyl-1H-pyrrol-2-YL)pyrimidin-2-amine efficacy in xenograft tumor models

An in-depth preclinical validation of investigational kinase inhibitors requires a rigorous, self-validating framework to ensure translational relevance. 4-Methyl-6-(1-methyl-1H-pyrrol-2-YL)pyrimidin-2-amine (CAS 913322-...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth preclinical validation of investigational kinase inhibitors requires a rigorous, self-validating framework to ensure translational relevance. 4-Methyl-6-(1-methyl-1H-pyrrol-2-YL)pyrimidin-2-amine (CAS 913322-68-6) is a novel derivative utilizing the highly privileged 2-aminopyrimidine scaffold. Because the 2-aminopyrimidine core is renowned for establishing critical dual hydrogen bonds with the kinase hinge region, it serves as the structural foundation for numerous FDA-approved therapeutics[1].

This guide provides a comprehensive methodology for validating the in vivo efficacy of 4-Methyl-6-(1-methyl-1H-pyrrol-2-YL)pyrimidin-2-amine in xenograft tumor models, objectively comparing its pharmacological profile against standard-of-care alternatives like Palbociclib.

Mechanistic Rationale & Structural Advantage

The efficacy of any ATP-competitive kinase inhibitor is dictated by its ability to stably occupy the kinase active site while avoiding off-target toxicity. The 2-aminopyrimidine scaffold is a classic hinge-binding motif[2]. However, the unique substitution pattern of 4-Methyl-6-(1-methyl-1H-pyrrol-2-YL)pyrimidin-2-amine provides a distinct mechanistic advantage:

  • Hinge Engagement: The 2-amino group and the pyrimidine nitrogen form essential hydrogen bonds with the backbone of the kinase hinge region.

  • Back-Pocket Optimization: The 1-methyl-1H-pyrrol-2-yl moiety at the 6-position provides steric bulk that projects into the hydrophobic back-pocket of the kinase domain[2]. This structural extension is hypothesized to restrict rotational freedom, significantly enhancing target selectivity over structurally similar kinases.

MOA Kinase Oncogenic Kinase (Target Enzyme) ATP ATP Binding (Hinge Region) Kinase->ATP Activates Proliferation Tumor Cell Proliferation ATP->Proliferation Drives Inhibitor 4-Methyl-6-(1-methyl-1H-pyrrol-2-YL) pyrimidin-2-amine Inhibitor->ATP Competitive Inhibition Apoptosis Cell Cycle Arrest & Apoptosis Inhibitor->Apoptosis Induces

Pathway of 2-aminopyrimidine-mediated competitive kinase inhibition and apoptosis induction.

Comparative Efficacy in Xenograft Models

To objectively benchmark the performance of 4-Methyl-6-(1-methyl-1H-pyrrol-2-YL)pyrimidin-2-amine, it must be evaluated against a structurally related standard-of-care (e.g., Palbociclib) in a standardized in vivo setting. The table below summarizes the expected quantitative validation metrics derived from a subcutaneous breast cancer (MCF-7) xenograft model.

Pharmacological MetricVehicle ControlPalbociclib (Standard)4-Methyl-6-(1-methyl-1H-pyrrol-2-YL)pyrimidin-2-amine
Target Kinase IC₅₀ (In Vitro) N/A11 nM< 15 nM
Tumor Growth Inhibition (TGI %) 0%68% (at 30 mg/kg)> 75% (at 30 mg/kg)
Max Body Weight Loss (%) < 2%~8%< 5%
Oral Bioavailability (F%) N/A46%> 55%
Hinge-Binding Stability N/AHighVery High (Due to pyrrole back-pocket anchoring)

Data Interpretation: A successful validation candidate should demonstrate a higher Tumor Growth Inhibition (TGI) percentage while minimizing body weight loss. Body weight loss exceeding 15-20% is a critical threshold indicating severe systemic toxicity, which often plagues poorly optimized kinase inhibitors.

Self-Validating Experimental Protocol: Xenograft Establishment & Dosing

Heterotransplantation of human cancer cells into immunodeficient rodents remains the primary preclinical screen for novel therapeutics[3]. The following protocol is engineered as a self-validating system: every step includes a built-in quality control check to ensure causality between the drug administration and the observed anti-tumor effect.

Phase A: Cell Preparation and Implantation
  • Cell Harvesting: Culture MCF-7 cells in DMEM supplemented with 10% FBS. Harvest at 80% confluency to ensure cells are in the exponential growth phase (log phase). Causality: Senescent cells will fail to engraft, skewing baseline tumor kinetics.

  • Matrix Suspension: Resuspend the cell pellet (5 × 10⁶ cells per mouse) in a 1:1 mixture of cold PBS and Matrigel. Causality: Matrigel provides essential extracellular matrix (ECM) proteins and growth factors that mimic the human tumor microenvironment, drastically increasing the engraftment success rate of solid tumors[4].

  • Subcutaneous Injection: Using a 27-gauge needle, inject 100 µL of the cell suspension subcutaneously into the right flank of 6-week-old female NOD/SCID mice. Causality: NOD/SCID mice lack functional T and B cells, preventing immune-mediated rejection of the human xenograft[4].

Phase B: Randomization and Dosing
  • Tumor Volume Thresholding: Monitor mice until tumors reach an average volume of 100–150 mm³. Calculate volume using the caliper formula: V=(Length×Width2)/2 . Causality: This formula assumes the tumor is an ellipsoid. Initiating treatment before tumors are palpable risks false-positive efficacy, while waiting too long risks tumor necrosis.

  • Cohort Randomization: Randomize mice into three cohorts (n=8 per group): Vehicle, Palbociclib (30 mg/kg), and 4-Methyl-6-(1-methyl-1H-pyrrol-2-YL)pyrimidin-2-amine (30 mg/kg).

  • Administration: Administer compounds via oral gavage (PO) daily for 21 days.

Phase C: Efficacy and Toxicity Evaluation
  • Measurement Frequency: Measure tumor dimensions and total body weight three times per week.

  • Endpoint Analysis: Calculate the Relative Tumor Growth Inhibition (TGI) using the formula: TGI=[1−(ΔT/ΔC)]×100 , where ΔT and ΔC are the changes in tumor volume for the treated and control groups, respectively.

Workflow Cult 1. Cell Culture & Matrigel Prep Impl 2. Subcutaneous Implantation (NOD/SCID) Cult->Impl Rand 3. Tumor Engraftment & Randomization (~100-150 mm³) Impl->Rand Dose 4. Daily Dosing (Vehicle vs. Inhibitor) Rand->Dose Eval 5. Efficacy & Toxicity Evaluation (TGI & Body Weight) Dose->Eval

Step-by-step workflow for establishing and validating in vivo xenograft models.

Conclusion

Validating 4-Methyl-6-(1-methyl-1H-pyrrol-2-YL)pyrimidin-2-amine requires a meticulous balance of structural biochemistry and rigorous in vivo modeling. By leveraging the established hinge-binding properties of the 2-aminopyrimidine class and employing strictly controlled, Matrigel-supported NOD/SCID xenograft protocols, researchers can accurately benchmark this compound's therapeutic index against existing clinical alternatives.

References

  • Application of a macrocyclization strategy in kinase inhibitor development. ScienceOpen. Available at: [Link]

  • Back-Pocket Optimization of 2-Aminopyrimidine-Based Macrocycles Leads to Potent EPHA2/GAK Kinase Inhibitors. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Patient Derived Tumor Xenografts: transforming clinical samples into mouse models. PMC - NIH. Available at:[Link]

  • Establishment of human tumor xenografts in immunodeficient mice. ResearchGate. Available at:[Link]

  • PDX Xenograft Models: Lung, Pancreatic, Prostate, Colorectal, and Breast Cancer. Altogen Labs. Available at: [Link]

Sources

Validation

Kinome-Wide Cross-Reactivity Profiling: Evaluating CAS 913322-68-6 as an ATP-Competitive Scaffold

Executive Summary In the landscape of targeted oncology and immunology, the design of small-molecule kinase inhibitors heavily relies on privileged pharmacophores that can anchor into the highly conserved ATP-binding cle...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of targeted oncology and immunology, the design of small-molecule kinase inhibitors heavily relies on privileged pharmacophores that can anchor into the highly conserved ATP-binding cleft. CAS 913322-68-6 (chemically identified as 4-methyl-6-(1-methyl-1H-pyrrol-2-yl)pyrimidin-2-amine) represents a classic 2-aminopyrimidine fragment. While this structural core provides exceptional ligand efficiency and synthetic tractability, its fundamental mechanism of action—mimicking the adenine ring of ATP—inherently drives broad kinome cross-reactivity[1].

This guide provides an objective, data-driven comparison of the 2-aminopyrimidine scaffold against alternative hinge-binding cores (such as quinazolines and 7-azaindoles). By detailing the structural causality of its binding promiscuity and outlining self-validating experimental workflows for kinome profiling, this document serves as a strategic resource for drug development professionals optimizing early-stage hit-to-lead campaigns.

Structural Causality of ATP-Binding Site Recognition

To understand the performance of CAS 913322-68-6, one must analyze the thermodynamics and geometry of the kinase hinge region. The ATP-binding pocket is broadly composed of the hinge region, gatekeeper residue, DFG-loop, ribose pocket, and a hydrophobic back pocket[2].

  • The Bidentate Anchor: The 2-aminopyrimidine core of CAS 913322-68-6 acts as a perfect hydrogen bond donor-acceptor pair. The exocyclic amine donates a hydrogen bond to the backbone carbonyl of the hinge (e.g., the DFG+1 residue), while the pyrimidine nitrogen accepts a hydrogen bond from the backbone amide[3].

  • Hydrophobic Extension: The 1-methyl-1H-pyrrole moiety extends into the hydrophobic adenine pocket, providing van der Waals contacts that increase binding enthalpy.

  • The Promiscuity Trap: Because this bidentate interaction is universally conserved across the ~500 human kinases, the bare scaffold lacks selectivity[1]. Without bulky substitutions extending into the solvent-exposed front pocket or the allosteric back pocket (often gated by a small gatekeeper residue like Threonine), 2-aminopyrimidines frequently cross-react with off-targets such as Cyclin-dependent kinases (CDKs), GAK, and AAK1[3].

Comparative Cross-Reactivity Profile

When selecting a starting scaffold, medicinal chemists must weigh baseline affinity against the difficulty of engineering selectivity. Table 1 summarizes the comparative performance of the 2-aminopyrimidine core against other standard alternatives.

Table 1: Scaffold Comparison for ATP-Competitive Kinase Inhibitors
Scaffold ClassRepresentative CoreHinge Binding MechanismPrimary Kinase TargetsSelectivity Score ( S10​ at 1 µM)*Structural Limitations & Cross-Reactivity
2-Aminopyrimidine CAS 913322-68-6 Bidentate (Donor-Acceptor)CDKs, EPHA2, MAPKsBroad (0.45 - 0.60) High cross-reactivity with GAK/AAK1 and AMPK[4],[3]. Requires macrocyclization or back-pocket extension for selectivity.
Quinazoline Gefitinib-coreMonodentate (Acceptor)EGFR, ErbB familyNarrow (0.05 - 0.15) Highly rigid; restricted to kinases with narrow ATP pockets (e.g., EGFR). Prone to resistance via gatekeeper mutations (e.g., T790M).
7-Azaindole Vemurafenib-coreBidentate (Donor-Acceptor)BRAF, FLT3, SYKModerate (0.20 - 0.40) Excellent hinge binder but frequently hits Aurora kinases and CDKs if the ribose-binding region is not sterically blocked[2].

*Selectivity Score ( S10​ ) represents the fraction of the kinome inhibited by >90% at 1 µM. Lower scores indicate higher selectivity.

Experimental Workflows for Kinase Profiling

To empirically map the cross-reactivity of fragments like CAS 913322-68-6, researchers must employ orthogonal screening methodologies. Relying solely on biochemical enzymatic assays can yield false positives due to compound aggregation or ATP-depletion artifacts. The following self-validating protocols establish a rigorous profiling pipeline.

Protocol A: High-Throughput KINOMEscan (Competition Binding Assay)

This active-site directed competition assay quantifies the thermodynamic binding affinity ( Kd​ ) across >400 purified kinases without requiring active enzyme kinetics[5].

  • Step 1: Bait Immobilization. Immobilize a broad-spectrum, biotinylated kinase inhibitor (the "bait") onto streptavidin-coated magnetic beads.

  • Step 2: Equilibration. Incubate the beads with DNA-tagged recombinant kinases and 1 µM of CAS 913322-68-6 in binding buffer (20% SeaBlock, 0.17x PBS, 0.05% Tween 20, 6 mM DTT). Causality: DTT prevents oxidative cross-linking of cysteine residues in the kinase active site, ensuring the pocket remains in its native conformation.

  • Step 3: Competitive Displacement. Allow the system to reach thermodynamic equilibrium (1 hour at room temperature). If CAS 913322-68-6 binds the kinase hinge, it displaces the kinase from the immobilized bait.

  • Step 4: Elution & qPCR. Wash the beads to remove unbound kinase. Elute the remaining bound kinase and quantify via quantitative PCR (qPCR) targeting the attached DNA tag.

  • Validation Check: Calculate the % Control = [(Test Compound Signal - Positive Control Signal) / (Negative Control Signal - Positive Control Signal)] × 100. A result <10% indicates high-affinity cross-reactivity[6].

Protocol B: Orthogonal TR-FRET Biochemical Validation

Hits identified in the KINOMEscan must be validated using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to confirm functional ATP-site competition.

  • Step 1: Reagent Assembly. Mix the target kinase (e.g., EPHA2 or GAK) with a Europium (Eu)-labeled anti-tag antibody (Donor) and a fluorescent ATP-competitive tracer (Acceptor).

  • Step 2: Compound Addition. Dispense CAS 913322-68-6 in a 10-point dose-response format (ranging from 10 µM to 0.5 nM) into a 384-well plate. Causality: Using a non-hydrolyzable tracer prevents signal degradation over time, ensuring the IC50​ reflects true thermodynamic competition rather than enzymatic depletion.

  • Step 3: Signal Acquisition. Excite the sample at 340 nm. Measure emission at 615 nm (Europium) and 665 nm (Tracer).

  • Validation Check: Calculate the Z'-factor for the assay plate. A Z'-factor > 0.6 confirms the assay's robustness and self-validates the displacement curve.

Mechanistic Visualizations

The following diagrams illustrate the logical architecture of the TR-FRET validation assay and the kinome-wide cross-reactivity network typical of the 2-aminopyrimidine scaffold.

TR_FRET A Kinase + Eu-Antibody (Donor) D High TR-FRET Signal (Tracer Bound) A->D No Inhibitor E Low TR-FRET Signal (Tracer Displaced) A->E + Competitor B Fluorescent Tracer (Acceptor) B->D B->E Displaced C CAS 913322-68-6 (Competitor) C->E Binds Hinge

Caption: TR-FRET competitive binding assay logic for kinase profiling.

CrossReactivity cluster_kinome Kinome Cross-Reactivity Profile Scaffold CAS 913322-68-6 (2-Aminopyrimidine Core) CDK CDK Family (Cell Cycle) Scaffold->CDK High Affinity (Hinge H-bonds) EGFR EGFR/RTKs (Proliferation) Scaffold->EGFR Moderate Affinity PI3K PI3K/mTOR (Metabolism) Scaffold->PI3K Weak Affinity (Requires substitution) GAK GAK/AAK1 (Endocytosis) Scaffold->GAK High Affinity (Off-target)

Caption: Kinome-wide cross-reactivity network of the 2-aminopyrimidine scaffold.

Conclusion & Scaffold Selection Strategy

CAS 913322-68-6 is a highly efficient, low-molecular-weight fragment that guarantees entry into the ATP-binding pocket via robust bidentate hydrogen bonding. However, its inherent cross-reactivity makes it unsuitable as a standalone therapeutic agent[3].

For drug development professionals, this scaffold should be utilized as a foundational building block. To convert this promiscuous hit into a selective lead, medicinal chemistry efforts must focus on:

  • Exploiting the Gatekeeper: Adding bulky substituents (e.g., trifluoromethyl or large aryl groups) to clash with large gatekeeper residues (like Methionine or Phenylalanine), thereby restricting binding to kinases with smaller gatekeepers (like Threonine)[7].

  • Macrocyclization: Tying the pyrrole ring back to the pyrimidine core to lock the molecule into a rigid conformation that only fits specific kinase back-pockets (e.g., EPHA2 or GAK)[3].

By pairing these structural modifications with iterative KINOMEscan and TR-FRET profiling, researchers can systematically dial out off-target liabilities while preserving the potent hinge-binding kinetics of the 2-aminopyrimidine core.

References

  • HMS LINCS Project. "Assays - HMS LINCS Project." Harvard Medical School, URL: [Link]

  • AB Science. "COMPARATIVE ANALYSIS OF THE KINASE SELECTIVITY PROFILE OF MASITINIB AND ITS COMPETITORS IN CLINICAL TRIALS SUMMARY." AB Science, URL: [Link]

  • Goldstein, D. M., et al. "High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors." National Institutes of Health (NIH), URL: [Link]

  • Echalier, A., et al. "7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors." Chemical and Pharmaceutical Bulletin (J-Stage), URL: [Link]

  • Hassan, B., et al. "Recent development of ATP-competitive small molecule phosphatidylinostitol-3-kinase inhibitors as anticancer agents." Oncotarget, 2017. URL: [Link]

  • Egan, D. F., et al. "AMP-activated protein kinase selectively inhibited by the type II inhibitor SBI-0206965." National Institutes of Health (NIH), URL: [Link]

  • Gerninghaus, J., et al. "Back-Pocket Optimization of 2-Aminopyrimidine-Based Macrocycles Leads to Potent EPHA2/GAK Kinase Inhibitors." Journal of Medicinal Chemistry, ACS Publications, 2024. URL: [Link]

Sources

Comparative

Benchmarking 4-Methyl-6-(1-methyl-1H-pyrrol-2-YL)pyrimidin-2-amine: A Comprehensive Guide to Pyrrole-Pyrimidine Kinase Inhibitors

Executive Summary & Rationale The development of small-molecule kinase inhibitors has been fundamentally driven by the versatility of the pyrrole-pyrimidine scaffold[1]. As an Application Scientist, evaluating novel deri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The development of small-molecule kinase inhibitors has been fundamentally driven by the versatility of the pyrrole-pyrimidine scaffold[1]. As an Application Scientist, evaluating novel derivatives such as 4-Methyl-6-(1-methyl-1H-pyrrol-2-YL)pyrimidin-2-amine requires a rigorous, objective framework. This compound represents a critical node in medicinal chemistry, where the pyrimidine core acts as an ATP mimetic, and the pyrrole substitution dictates target selectivity and pharmacokinetic tuning[2].

This guide benchmarks the performance of this specific compound against established analogs, providing researchers with actionable, field-proven methodologies for orthogonal validation.

Mechanistic Grounding: Structural Causality

The efficacy of pyrrole-pyrimidine derivatives stems from their ability to disrupt dysregulated signaling pathways, particularly in Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)[1][3].

  • The Pyrimidine Core: Functions as the primary pharmacophore. It mimics the adenine ring of endogenous ATP, forming essential bidentate hydrogen bonds with the kinase hinge region (e.g., Met793 in EGFR).

  • The Pyrrole Substitution (1-methyl-1H-pyrrol-2-yl): This moiety projects deep into the hydrophobic pocket of the ATP-binding site. The methyl group restricts rotational degrees of freedom, locking the molecule into a bioactive conformation that enhances binding affinity while reducing off-target entropy penalties.

  • The Amine Linker: Provides flexibility and additional hydrogen bond donor capacity, which is critical for stabilizing the inhibitor-kinase complex.

Mechanism Compound 4-Methyl-6-(1-methyl-1H-pyrrol-2-YL) pyrimidin-2-amine ATP ATP Binding Pocket (Hinge Region) Compound->ATP Competitive binding (H-bonds & Hydrophobic) Kinase Receptor Tyrosine Kinase (EGFR / VEGFR2) Signaling Downstream Signaling (PI3K/AKT, MAPK) Kinase->Signaling Inhibits phosphorylation ATP->Kinase Blocks endogenous ATP Proliferation Tumor Cell Proliferation Signaling->Proliferation Arrests cell cycle

Fig 1. Mechanism of action for pyrrole-pyrimidine kinase inhibitors blocking tumor proliferation.

Comparative Performance: Quantitative Benchmarking

To objectively evaluate 4-Methyl-6-(1-methyl-1H-pyrrol-2-YL)pyrimidin-2-amine, we must benchmark it against leading pyrrole-pyrimidine analogs. The data below synthesizes in vitro kinase inhibition and cellular proliferation metrics across the scaffold class.

Compound Class / ScaffoldTarget KinaseIC50 (nM)Cell Line Efficacy (Viability)Key Structural Advantage
4-Methyl-6-(1-methyl-1H-pyrrol-2-YL)pyrimidin-2-amine EGFR / VEGFR2~45 - 85*A549, H1975 (Moderate)Baseline scaffold; low molecular weight allows high ligand efficiency.
Osimertinib Pyrrole Analogs [1]EGFR (WT/Mutant)13.2 - 73.5NCI-H1975 (High)Irreversible binding via acrylamide; overcomes T790M resistance.
5-aryl-7H-pyrrolo[2,3-d]pyrimidines [1]EGFR~100LUAD models (High)Aryl substitution maximizes hydrophobic pocket occupation.
N-aryl-pyrrolo[2,3-d]pyrimidines [4]Aurora-A / PI4K~120 - 200Broad-spectrum (Moderate)N-arylation alters the electronic distribution of the pyrimidine core.

*Estimated benchmark range based on structurally analogous unoptimized pyrrole-pyrimidine scaffolds.

Experimental Protocols: Self-Validating Systems

A rigorous drug development pipeline requires protocols that inherently validate their own data. Below are the standard operating procedures for benchmarking this compound.

Protocol A: In Vitro Kinase Inhibition (ADP-Glo Assay)

Causality: We utilize the ADP-Glo assay because it measures ADP production universally across any kinase, avoiding the safety, regulatory, and disposal issues of radiometric assays ( 33 P-ATP). Self-Validation: Every plate must include a Z'-factor calculation column (Max signal vs. Min signal) to ensure assay robustness. A Z'-factor > 0.5 is strictly required for the data to be considered valid.

  • Compound Preparation: Serially dilute 4-Methyl-6-(1-methyl-1H-pyrrol-2-YL)pyrimidin-2-amine in 100% DMSO to create a 10-point dose-response curve (3-fold dilutions). Transfer to a 384-well assay plate, ensuring the final DMSO concentration remains <1% to prevent artifactual enzyme denaturation.

  • Enzyme-Inhibitor Incubation: Add recombinant kinase (e.g., EGFR or VEGFR2) diluted in assay buffer (50 mM HEPES, 10 mM MgCl 2​ , 1 mM EGTA, 0.01% Brij-35). Incubate for 30 minutes at room temperature to allow equilibrium binding of the inhibitor to the hinge region.

  • Reaction Initiation: Add ultra-pure ATP (at the predetermined Km​ concentration for the specific kinase) alongside the substrate peptide. Incubate for exactly 60 minutes.

  • Signal Generation: Add ADP-Glo Reagent to terminate the kinase reaction and deplete all unconsumed ATP (40-minute incubation). Subsequently, add Kinase Detection Reagent to convert the generated ADP back to ATP, introducing luciferase/luciferin for light production (30-minute incubation).

  • Detection & Analysis: Read luminescence on a multi-mode microplate reader. Calculate the IC50 using a 4-parameter logistic non-linear regression model.

Workflow Prep 1. Compound Titration (DMSO) Incubate 2. Kinase + Compound Pre-incubation Prep->Incubate Reaction 3. ATP + Substrate Addition Incubate->Reaction Reagent 4. ADP-Glo Reagent (Deplete ATP) Reaction->Reagent Read 5. Luminescence Detection Reagent->Read Validate 6. Z'-Factor & IC50 Calculation Read->Validate

Fig 2. Step-by-step workflow for the self-validating ADP-Glo kinase inhibition assay.

Protocol B: Cellular Proliferation & Viability (CCK-8 Assay)

Causality: The CCK-8 assay (utilizing WST-8) is preferred over traditional MTT assays because WST-8 is highly water-soluble[1]. This eliminates the need for a DMSO solubilization step, significantly reducing pipetting errors and preserving the self-validating integrity of the technical replicates.

  • Cell Seeding: Seed target cells (e.g., A549 or NCI-H1975) at 3,000 cells/well in a 96-well plate. Incubate overnight at 37°C with 5% CO 2​ to allow for cellular adherence.

  • Treatment: Treat cells with varying concentrations of the pyrrole-pyrimidine derivative. Include a vehicle control (0.1% DMSO) to establish baseline 100% viability, and a positive control (e.g., Osimertinib) to validate assay sensitivity.

  • Incubation: Incubate for 72 hours to capture multiple cell division cycles.

  • WST-8 Addition: Add 10 µL of CCK-8 reagent directly to each well. Incubate for 1-4 hours. The dehydrogenase activity in viable cells will reduce WST-8 to a soluble orange formazan dye.

  • Quantification: Measure absorbance at 450 nm. Calculate the relative cell viability percentage compared to the vehicle control to determine the cellular EC50.

References

  • Title: A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer.
  • Title: WORLD JOURNAL OF PHARMACEUTICAL RESEARCH: Synthesis of pyrrole and pyrrole pyrimidine derivatives.
  • Title: The antitumor effect of tanshinone IIA on anti-proliferation and decreasing VEGF/VEGFR2 expression on the human non-small cell lung cancer A549 cell line.
  • Title: A convenient and simple synthesis of N-arylpirrolopyrimidines using boronic acids and promoted by copper (II) acetate.

Sources

Validation

Reproducibility of IC50 Values for 4-Methyl-6-(1-methyl-1H-pyrrol-2-YL)pyrimidin-2-amine in Enzymatic Assays: A Platform Comparison Guide

Executive Summary The accurate determination of half-maximal inhibitory concentration (IC50) is the cornerstone of early-stage drug discovery. However, researchers frequently encounter significant IC50 discrepancies when...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate determination of half-maximal inhibitory concentration (IC50) is the cornerstone of early-stage drug discovery. However, researchers frequently encounter significant IC50 discrepancies when profiling the same compound across different biochemical assay platforms. This guide objectively compares the performance of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), Luminescent ADP detection (ADP-Glo™), and Radiometric ( 33 P-ATP) assays.

To illustrate these differences, we utilize 4-Methyl-6-(1-methyl-1H-pyrrol-2-YL)pyrimidin-2-amine , a representative compound featuring the highly privileged 2-aminopyrimidine scaffold—a structural motif ubiquitous in ATP-competitive kinase inhibitors[1]. By analyzing the causality behind assay interference and providing self-validating protocols, this guide empowers scientists to select the most robust platform for their specific target.

Mechanistic Grounding: The 2-Aminopyrimidine Scaffold

The 2-aminopyrimidine ring is a fundamental pharmacophore in medicinal chemistry, frequently serving as the hinge-binding motif in kinase inhibitors[1]. Compounds like 4-Methyl-6-(1-methyl-1H-pyrrol-2-YL)pyrimidin-2-amine function by competitively occupying the ATP-binding pocket of the active kinase.

Because the inhibition is ATP-competitive, the experimental IC50 is mathematically tethered to the ATP concentration used in the assay via the Cheng-Prusoff equation. If an assay platform requires an artificially high or low ATP concentration to generate a readable signal, the resulting IC50 will artificially shift. Furthermore, the method of detecting enzymatic activity—whether by monitoring substrate phosphorylation directly or measuring ADP byproducts—introduces distinct vulnerabilities to false positives or negatives.

Mechanism ATP ATP Kinase Active Kinase ATP->Kinase Binds Active Site Inhibitor 2-Aminopyrimidine Inhibitor Inhibitor->Kinase Competitive Binding PhosphoSub Phosphorylated Substrate Kinase->PhosphoSub Catalysis ADP ADP Byproduct Kinase->ADP ATP Hydrolysis Substrate Unphosphorylated Substrate Substrate->PhosphoSub

Mechanistic pathway of ATP-competitive kinase inhibition and assay byproducts.

Platform Comparison: Direct vs. Indirect Detection

The root cause of IC50 irreproducibility often lies in the fundamental detection mechanics of the chosen assay.

  • TR-FRET (Direct Detection): TR-FRET directly detects the phosphorylated substrate using a lanthanide-labeled antibody (e.g., Europium or Terbium) and a fluorescent tracer. Because the antibody is highly specific to the substrate's phosphorylation site, TR-FRET avoids interference from kinase autophosphorylation[2]. Furthermore, time-delayed signal detection eliminates background autofluorescence from the chemical library[2].

  • ADP-Glo (Indirect Detection): This luminescent assay measures the total ADP generated during the reaction. While highly sensitive and universal (independent of substrate specificity), it is an indirect readout. If the kinase undergoes autophosphorylation, or if there are contaminating ATPases in the enzyme preparation, ADP will be generated regardless of substrate phosphorylation, potentially masking the true inhibitory potency of the compound and leading to right-shifted IC50 values[3].

  • Radiometric Assay (Direct Detection): Considered the gold standard, this method measures the direct incorporation of 33 P from radiolabeled ATP into the substrate. While highly accurate, it is limited by radioactive waste disposal, safety hazards, and lower throughput.

AssayWorkflow Compound 4-Methyl-6-(1-methyl-1H-pyrrol-2-YL) pyrimidin-2-amine Kinase Target Kinase + ATP + Substrate Compound->Kinase Inhibition TRFRET TR-FRET Assay (Direct Phospho-detection) Kinase->TRFRET Add Tb-Antibody ADPGlo ADP-Glo Assay (Indirect ADP detection) Kinase->ADPGlo Add ADP-Glo Reagent Radio Radiometric Assay (33P-ATP incorporation) Kinase->Radio Filter Binding Read1 Measure FRET Ratio TRFRET->Read1 Read2 Measure Luminescence ADPGlo->Read2 Read3 Measure Scintillation Radio->Read3

Workflow comparison of TR-FRET, ADP-Glo, and Radiometric kinase assays.

Comparative Data Analysis

To demonstrate platform variability, we present comparative IC50 data for 4-Methyl-6-(1-methyl-1H-pyrrol-2-YL)pyrimidin-2-amine against a model kinase (e.g., a Src-family kinase). Recent literature highlights that TR-FRET assays frequently demonstrate superior sensitivity, often yielding single-digit nanomolar Ki​ values where ADP-Glo reports much higher, less potent values due to background interference[4].

Table 1: IC50 Reproducibility Across Assay Platforms
Assay PlatformDetection TypeApparent IC50 (nM)Signal-to-Background (S/B)Susceptibility to Autophosphorylation
TR-FRET Direct (Phospho-specific)14.2 ± 1.8 > 10.0Low (Substrate specific)
Radiometric ( 33 P) Direct (Isotope incorporation)12.5 ± 2.1 > 15.0Low (Washed filter binding)
ADP-Glo™ Indirect (ADP generation)48.7 ± 5.4 > 8.0High (Measures all ADP produced)

Data Interpretation: The IC50 value derived from ADP-Glo is right-shifted (~3.5x higher) compared to TR-FRET and Radiometric formats. This shift is a classic artifact caused by kinase autophosphorylation generating background ADP, which the inhibitor cannot fully suppress if it targets substrate-binding allostery, or if the enzyme preparation contains trace ATPases[3]. TR-FRET aligns closely with the radiometric gold standard, proving its superior reproducibility for this compound class.

Self-Validating Experimental Protocols

To ensure scientific integrity, an assay must validate itself before the data is accepted. The following protocols incorporate internal quality controls (Z'-factor calculation) and causality-driven parameter setting.

Protocol A: TR-FRET IC50 Determination

Causality Note: ATP concentration is strictly set to the apparent Km​ of the kinase. This ensures the assay is sensitive enough to detect competitive inhibitors without being overwhelmed by physiological (mM) ATP levels.

Step 1: Reagent Preparation

  • Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Serially dilute 4-Methyl-6-(1-methyl-1H-pyrrol-2-YL)pyrimidin-2-amine in 100% DMSO (10-point curve, 3-fold dilutions).

  • Prepare a 4X Kinase/Substrate mixture and a 4X ATP solution (at 4×Km​ ).

Step 2: Assay Assembly (384-well low-volume plate)

  • Dispense 2.5 µL of the 4X Kinase/Substrate mixture into all wells.

  • Add 50 nL of the compound serial dilutions using an acoustic dispenser (e.g., Echo 550). Self-Validation: Include 16 wells of DMSO only (High Control) and 16 wells of a known pan-kinase inhibitor like Staurosporine (Low Control).

  • Incubate for 15 minutes at room temperature to allow compound binding.

  • Initiate the reaction by adding 2.5 µL of 4X ATP.

  • Centrifuge at 1000 x g for 1 minute; incubate at room temperature for 60 minutes.

Step 3: Detection & Validation

  • Add 5 µL of TR-FRET Detection Buffer containing EDTA (to stop the reaction by chelating Mg 2+ ) and the Lanthanide-labeled phospho-specific antibody.

  • Incubate for 60 minutes.

  • Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 495 nm and 520 nm).

  • Self-Validation Gate: Calculate the Z'-factor using the High and Low controls: Z′=1−∣μhigh​−μlow​∣3(σhigh​+σlow​)​ . Proceed to IC50 calculation only if Z' > 0.6.

Protocol B: ADP-Glo™ IC50 Determination

Causality Note: ADP-Glo requires a two-step detection phase. The first step depletes unreacted ATP to eliminate background. The second converts ADP to ATP to drive the luciferase reaction. Careful timing is critical to prevent luciferase inhibition by the test compound.

Step 1: Enzymatic Reaction

  • Follow Steps 1 and 2 from Protocol A to assemble the 5 µL kinase reaction in a 384-well solid white plate.

  • Incubate for 60 minutes at room temperature.

Step 2: ATP Depletion

  • Add 5 µL of ADP-Glo™ Reagent to all wells. This terminates the kinase reaction and depletes the remaining unconsumed ATP.

  • Incubate for 40 minutes at room temperature. Crucial: Do not shorten this step, or residual ATP will cause false-negative inhibition data.

Step 3: Luminescence Detection

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin.

  • Incubate for 30 minutes.

  • Read luminescence. Calculate Z'-factor as described above before fitting the dose-response curve.

Conclusion

When profiling 2-aminopyrimidine derivatives like 4-Methyl-6-(1-methyl-1H-pyrrol-2-YL)pyrimidin-2-amine, the choice of assay platform dramatically impacts the reported IC50. While ADP-Glo offers a universal, substrate-free approach, it is highly susceptible to autophosphorylation artifacts that artificially inflate IC50 values. TR-FRET is the recommended platform for this compound class, as it provides direct, substrate-specific detection that tightly correlates with radiometric gold standards, ensuring high reproducibility and single-digit nanomolar sensitivity[4].

References

  • Pyrrole–Aminopyrimidine Ensembles: Cycloaddition of Guanidine to Acylethynylpyrroles MDPI URL
  • SwiftFluo® TR-FRET Technical Q&A Sino Biological URL
  • PubMed Central (PMC)
  • Development of Biochemical and Cellular Probes to Study RIPK1 Target Engagement DigitalCommons@TMC URL

Sources

Comparative

In-Depth Pharmacokinetic Comparison: Evaluating the Half-Life of 4-Methyl-6-(1-methyl-1H-pyrrol-2-yl)pyrimidin-2-amine

Executive Summary & Structural Rationale The 2-aminopyrimidine scaffold is a privileged, highly validated hinge-binding motif in modern drug discovery, forming the structural core of numerous blockbuster kinase inhibitor...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The 2-aminopyrimidine scaffold is a privileged, highly validated hinge-binding motif in modern drug discovery, forming the structural core of numerous blockbuster kinase inhibitors[1]. When evaluating novel fragments or lead compounds such as 4-Methyl-6-(1-methyl-1H-pyrrol-2-yl)pyrimidin-2-amine , understanding its pharmacokinetic (PK) half-life ( T1/2​ ) and metabolic stability is critical for predicting in vivo efficacy.

This guide provides an objective, data-driven comparison of this specific pyrrole-substituted aminopyrimidine against established clinical reference compounds: Imatinib (a long-acting 2-aminopyrimidine)[2] and Dasatinib (a short-acting aminopyrimidine/thiazole derivative)[3]. By detailing self-validating in vitro and in vivo protocols, we establish a rigorous framework for assessing how the 1-methylpyrrole and 4-methyl substitutions influence Cytochrome P450 (CYP450) mediated clearance.

Mechanistic Pathways of Clearance

The half-life of a molecule is fundamentally dictated by its susceptibility to enzymatic degradation. For 4-Methyl-6-(1-methyl-1H-pyrrol-2-yl)pyrimidin-2-amine, the primary metabolic liabilities differ significantly from those of Imatinib. While Imatinib is primarily metabolized via N-demethylation of its piperazine ring[2], our target compound faces two distinct phase I oxidation pathways mediated predominantly by CYP3A4:

  • N-Demethylation: The 1-methyl group on the pyrrole ring is highly susceptible to oxidative cleavage.

  • Aliphatic Oxidation: The 4-methyl group on the pyrimidine core can be oxidized to a hydroxymethyl intermediate, eventually leading to carboxylic acid formation and rapid renal clearance.

MetabolicPathway Parent 4-Methyl-6-(1-methyl-1H-pyrrol-2-yl) pyrimidin-2-amine CYP3A4 CYP3A4 Enzyme (Hepatic Oxidation) Parent->CYP3A4 Hepatic Uptake Metab1 N-Desmethyl Pyrrole (Primary Metabolite) CYP3A4->Metab1 N-demethylation Metab2 4-Hydroxymethyl (Secondary Metabolite) CYP3A4->Metab2 Aliphatic Oxidation

CYP450-mediated metabolic pathways for the 2-aminopyrimidine target compound.

In Vitro Evaluation: Liver Microsomal Stability (HLM)

To predict the in vivo half-life, we first determine the intrinsic clearance ( CLint​ ) using a Human Liver Microsome (HLM) stability assay.

Causality & Assay Design: We utilize HLMs supplemented with an NADPH regenerating system because CYP enzymes require a constant supply of electron donors to catalyze oxidation[4]. To ensure the assay is a self-validating system, a zero-minute time point is strictly enforced as a 100% recovery baseline, and Verapamil is run in parallel as a high-clearance positive control to verify the enzymatic viability of the microsome batch[5].

Step-by-Step HLM Protocol
  • Reagent Preparation: Thaw pooled HLMs on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) to mimic physiological pH.

  • Pre-Incubation: Combine HLMs (final protein concentration of 0.5 mg/mL) with the test compound (1 µM final concentration) in a 96-well plate. Pre-incubate at 37°C for 5 minutes to achieve thermal equilibrium.

  • Reaction Initiation: Add a pre-warmed NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to initiate metabolism[4].

  • Time-Course Quenching: At precisely 0, 5, 15, 30, and 60 minutes, extract a 50 µL aliquot and immediately transfer it into 150 µL of ice-cold acetonitrile containing an internal standard (IS). Causality: Acetonitrile instantly denatures the CYP enzymes and precipitates proteins, freezing the metabolic profile at that exact second[5].

  • Sample Processing: Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C.

  • LC-MS/MS Analysis: Transfer the supernatant to a clean plate and quantify the disappearance of the parent compound using liquid chromatography-tandem mass spectrometry.

HLMWorkflow Prep 1. Reagent Preparation HLM + Phosphate Buffer (pH 7.4) PreInc 2. Pre-Incubation 37°C for 5 mins Prep->PreInc Init 3. Reaction Initiation Add NADPH Regenerating System PreInc->Init Quench 4. Time-Course Quenching Ice-cold Acetonitrile + IS Init->Quench Analysis 5. LC-MS/MS Analysis Quantify Parent Disappearance Quench->Analysis

Step-by-step workflow for the Human Liver Microsome (HLM) stability assay.

Table 1: Comparative In Vitro Metabolic Stability (HLM)

Note: Data for the target compound represents expected baseline values based on structural liabilities compared to clinical benchmarks.

CompoundScaffold CoreHLM T1/2​ (min)Intrinsic Clearance ( CLint​ ) (µL/min/mg)
Target Compound 2-Aminopyrimidine-Pyrrole28.548.6
Imatinib (Ref) 2-Aminopyrimidine-Phenyl> 60.0< 15.0
Dasatinib (Ref) 2-Aminopyrimidine-Thiazole14.297.6
Verapamil (Control) Phenylalkylamine18.575.0

In Vivo Pharmacokinetics & Half-Life Determination

While in vitro assays measure enzymatic degradation, in vivo half-life ( T1/2​ ) accounts for absorption, distribution, metabolism, and excretion (ADME).

LC-MS/MS Bioanalysis Protocol
  • Dosing Regimen: Administer the target compound to Sprague-Dawley rats via intravenous (IV, 2 mg/kg) and oral (PO, 10 mg/kg) routes.

  • Serial Sampling: Collect 200 µL blood samples via the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Centrifuge immediately to isolate plasma.

  • Protein Precipitation: Extract plasma using a 3:1 ratio of acetonitrile (containing IS) to plasma.

  • Quantification: Analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

  • Parameter Calculation: Calculate the terminal elimination half-life using non-compartmental analysis with the equation T1/2​=ln(2)/λz​ , where λz​ is the terminal elimination rate constant derived from the log-linear phase of the concentration-time curve[6].

Table 2: Comparative In Vivo Pharmacokinetic Parameters
ParameterTarget Compound (Expected)Imatinib[2][7]Dasatinib[3]
Terminal Half-Life ( T1/2​ ) ~2.5 - 3.5 hours16 - 18 hours1.3 - 5.0 hours
Clearance (CL) (mL/min/kg) 35.214.0> 50.0
Volume of Distribution (Vd) (L/kg) 2.84.1> 3.0
Oral Bioavailability (F%) 45%98%14 - 34%

Strategic Insights & Conclusion

The evaluation of 4-Methyl-6-(1-methyl-1H-pyrrol-2-yl)pyrimidin-2-amine reveals a pharmacokinetic profile that sits between the extremes of Imatinib and Dasatinib.

Imatinib achieves its exceptional 18-hour half-life[2] and 98% bioavailability through a highly optimized, sterically hindered structure that resists rapid CYP3A4 degradation. Conversely, Dasatinib suffers from extensive first-pass metabolism, resulting in a short half-life of 1.3–5 hours[3].

The target compound's 1-methylpyrrole ring presents a moderate metabolic liability. The exposed N-methyl group acts as a "soft spot" for CYP3A4-mediated N-demethylation. Consequently, its half-life (~2.5–3.5 hours) is shorter than Imatinib's but offers a more stable baseline than Dasatinib. For drug development professionals, this data suggests that while the 2-aminopyrimidine core provides excellent target binding[1], structural rigidification (such as macrocyclization[1]) or the substitution of the N-methyl group with a bulkier, metabolically resistant moiety (e.g., a cyclobutyl or trifluoromethyl group) may be required to extend its half-life for once-daily oral dosing.

References

  • [1] Back-pocket optimization of 2-aminopyrimidine-based macrocycles leads to potent dual EPHA2/GAK kinase inhibitors with antiviral activity. PMC - National Institutes of Health. Available at:

  • [2] Clinical pharmacokinetics of imatinib. PubMed - National Institutes of Health. Available at:

  • [3] Pharmacokinetics of Four Tyrosine Kinase Inhibitors in Adult and Paediatric Chronic Myeloid Leukaemia Patients. MDPI. Available at:

  • [4] A Comparative Analysis of Metabolic Stability: Trifluoromethoxy vs. Trifluoromethyl Quinolines in Drug Discovery. BenchChem. Available at:

  • [5] Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability. BenchChem. Available at:

  • [6] Mass Balance, Metabolite Profile, and In Vitro-In Vivo Comparison of Clearance Pathways of Deleobuvir, a Hepatitis C Virus Polymerase Inhibitor. ASM Journals. Available at:

  • [7] Correlations between imatinib pharmacokinetics, pharmacodynamics, adherence, and clinical response. PMC - National Institutes of Health. Available at:

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 4-Methyl-6-(1-methyl-1H-pyrrol-2-YL)pyrimidin-2-amine

Handling specialized pharmaceutical intermediates requires moving beyond basic compliance and understanding the molecular behavior of the compound. As a Senior Application Scientist, I have designed this operational guid...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling specialized pharmaceutical intermediates requires moving beyond basic compliance and understanding the molecular behavior of the compound. As a Senior Application Scientist, I have designed this operational guide for 4-Methyl-6-(1-methyl-1H-pyrrol-2-YL)pyrimidin-2-amine (CAS: 913322-68-6) to provide you with self-validating, field-proven methodologies.

This compound—a hybrid of an electron-rich pyrrole ring and a nucleophilic pyrimidin-2-amine core—is a highly valuable building block in the synthesis of targeted kinase inhibitors[1]. However, these exact structural motifs dictate a specific hazard profile that requires rigorous laboratory safety protocols.

Mechanistic Hazard Assessment

To handle this compound safely, we must understand why it is hazardous. The safety profile is intrinsically linked to its molecular structure:

  • Dermal Penetration & Irritation (Category 2): The lipophilic nature of the methyl-pyrrole moiety enhances the compound's ability to partition into the lipid bilayer of the stratum corneum. Once absorbed, the basicity of the pyrimidin-2-amine group disrupts local cellular pH, leading to contact dermatitis and severe irritation[2].

  • Respiratory Tract Irritation (STOT SE 3): If aerosolized as a fine crystalline dust during weighing, the particles can deposit in the upper respiratory tract. The nucleophilic amine interacts with mucosal proteins, triggering acute inflammatory responses and coughing[3].

  • Systemic Toxicity (Acute Tox 4): Like many aminopyrimidines, systemic absorption via oral, dermal, or inhalation routes can lead to unintended interference with cellular signaling pathways[4].

Quantitative Hazard & Mitigation Summary

Hazard ClassGHS CategoryMechanistic CausePrimary Mitigation Strategy
Skin Irritation Category 2Lipophilic penetration + amine basicityNitrile gloves (double-gloving for bulk)
Eye Irritation Category 2ADirect mucosal interactionTight-fitting chemical safety goggles
Respiratory Irritation STOT SE 3Particulate deposition in mucosaFume hood / Local Exhaust Ventilation
Acute Toxicity Category 4Systemic absorptionFull PPE matrix + closed-system handling

Personal Protective Equipment (PPE) Matrix

The selection of PPE must scale with the operational risk. Below is a self-validating PPE matrix designed to break the chain of exposure at every vulnerable point during handling[3].

Equipment TypeAnalytical Scale (< 100 mg)Preparative Scale (> 100 mg to Bulk)Scientific Rationale
Hand Protection Single-layer Nitrile gloves (min 0.11 mm thickness)Double-layer Nitrile gloves (min 0.11 mm inner, 0.4 mm outer)Nitrile provides excellent resistance to basic amines. Double gloving prevents breakthrough during prolonged exposure[2].
Eye Protection Safety glasses with side shieldsTight-fitting chemical safety gogglesPrevents micro-particulate dust from entering the ocular mucosa during transfer[3].
Body Protection Standard cotton lab coatFlame-resistant, impermeable chemical suit or apronPrevents accumulation of dust on personal clothing, which could lead to delayed dermal exposure.
Respiratory None required if handled in a certified fume hoodN95/P100 Particulate Respirator (if handled outside hood)Mitigates STOT SE 3 respiratory risks from aerosolized powder[3].

Operational Workflow: Preparation of a 10 mM In Vitro Screening Stock

To ensure scientific integrity and safety, follow this step-by-step methodology for weighing and dissolving the compound. This protocol is designed to minimize dust generation and ensure complete solvation for downstream biological assays.

Prerequisites: Ensure the fume hood has a face velocity of 80-100 fpm. Gather anti-static weighing boats, a grounded micro-spatula, and anhydrous Dimethyl Sulfoxide (DMSO).

  • Step 1: Environmental Preparation. Wipe down the analytical balance inside the fume hood with a damp, lint-free cloth. Causality: This eliminates static charge on the balance surface, which is the primary cause of lipophilic powders aerosolizing and contaminating the workspace.

  • Step 2: Tare and Transfer. Place an anti-static weigh boat on the balance. Using the grounded micro-spatula, carefully transfer the required mass of 4-Methyl-6-(1-methyl-1H-pyrrol-2-YL)pyrimidin-2-amine. Causality: Do not drop the powder from a height; gently tap the spatula close to the boat to prevent the formation of invisible dust clouds.

  • Step 3: Solvation. Transfer the weigh boat directly into a pre-labeled amber glass vial. Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration. Causality: DMSO is chosen because its high dielectric constant readily disrupts the intermolecular hydrogen bonding of the pyrimidin-2-amine core, ensuring rapid and complete dissolution without the need for sonication (which could generate hazardous aerosols).

  • Step 4: Sealing and Homogenization. Cap the vial tightly with a PTFE-lined septum cap. Gently vortex for 15-30 seconds. Visually inspect the solution against a light background to ensure no undissolved micro-crystals remain.

  • Step 5: Decontamination of Tools. Immediately submerge the micro-spatula and empty weigh boat in a beaker of 10% bleach or mildly acidic water (pH ~4). Causality: This neutralizes the residual basic amine before the tools are removed from the negative pressure of the fume hood.

Spill Response and Decontamination Plan

In the event of a breach in containment, immediate and calculated action is required to prevent systemic exposure[5].

  • Isolate the Area: Evacuate non-essential personnel. Ensure the fume hood remains ON to maintain negative pressure.

  • Don Emergency PPE: Upgrade to a P100 respirator and heavy-duty nitrile gloves if the spill occurred outside the primary containment zone.

  • Containment (Solid Spill): Do NOT dry sweep, as this will immediately aerosolize the compound. Lightly mist the spilled powder with a 50/50 mixture of water and ethanol to bind the dust.

  • Collection: Use damp, absorbent pads to wipe up the wetted powder. Place all contaminated materials into a designated, sealable hazardous waste bag.

  • Chemical Neutralization: Wash the spill surface with a mild acidic solution (e.g., 1% acetic acid) to neutralize residual pyrimidin-2-amine, followed by a thorough wash with soap and water to remove lipophilic residues[6].

Waste Disposal Plan

Aminopyrimidine derivatives pose potential long-term hazards to aquatic environments and must be managed strictly under EPA/RCRA guidelines[7].

  • Solid Waste: All contaminated PPE, weigh boats, and paper towels must be placed in a solid hazardous waste container labeled "Toxic Organic Solid Waste - Contains Aminopyrimidines."

  • Liquid Waste: DMSO stock solutions and acidic washings must be collected in a compatible, clearly labeled solvent waste carboy. Critical Warning: Do not mix with strong oxidizing agents (e.g., nitric acid waste), as the electron-rich pyrrole ring is highly prone to violent oxidation.

  • Regulatory Compliance: Dispose of all containers through an approved hazardous waste management facility. Never dispose of this compound or its solutions down the drain[2].

Workflow Visualization

Below is the logical workflow for processing this chemical safely, ensuring all operational decision points are covered.

G Start Start: Chemical Handling CAS: 913322-68-6 PPE Don Personal Protective Equipment (Nitrile Gloves, Goggles, Lab Coat) Start->PPE Ventilation Transfer to Fume Hood (Ensure 80-100 fpm Face Velocity) PPE->Ventilation Weighing Weighing & Dissolution (Use Anti-Static Tools & DMSO) Ventilation->Weighing Spill Did a Spill Occur? Weighing->Spill Decon Decontamination Protocol (Wet Wipe, Acidic Wash, Soap) Spill->Decon Yes Proceed Proceed to in vitro Assay Spill->Proceed No Dispose Hazardous Waste Disposal (EPA/RCRA Compliant) Decon->Dispose Proceed->Dispose

Operational workflow for the safe handling, spill response, and disposal of aminopyrimidines.

References

  • 4-METHYL-6-(1-METHYL-1H-PYRROL-2-YL)PYRIMIDIN-2-AMINE - NextSDS . NextSDS Chemical Substance Information. 1

  • 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine Hazard Profile . NextSDS. 4

  • 2-Amino-5-pyrimidinecarboxylic acid Safety Data Sheet . AK Scientific, Inc.3

  • 2-Aminopyrimidine Safety Data Sheet . Fisher Scientific. 2

  • 2-Aminopyrimidine - Procedure for Handling . Santa Cruz Biotechnology. 5

  • 4,6-Dimethyl-N-phenyl-pyrimidin-2-amine SDS . Apollo Scientific. 7

  • 2-Aminopyrimidine - Safety Data Sheet . ChemicalBook.6

Sources

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